Technical Documentation Center

(1R)-4-bromo-2,3-dihydro-1H-inden-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol
  • CAS: 83808-07-5

Core Science & Biosynthesis

Foundational

The Molecular Architecture and Synthetic Utility of (1R)-4-Bromo-2,3-dihydro-1H-inden-1-ol: A Technical Guide

Executive Summary In the landscape of modern medicinal chemistry and targeted drug discovery, chiral bicyclic scaffolds serve as foundational building blocks for complex Active Pharmaceutical Ingredients (APIs). (1R)-4-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and targeted drug discovery, chiral bicyclic scaffolds serve as foundational building blocks for complex Active Pharmaceutical Ingredients (APIs). (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol (CAS: 83808-07-5) is a highly versatile, enantiopure indanol derivative[1]. Characterized by its rigid indane core, a stereospecific (1R)-hydroxyl group, and a reactive C4-bromine atom, this compound is engineered for late-stage functionalization. It is prominently featured in the synthesis of advanced kinase inhibitors, particularly those targeting the Fibroblast Growth Factor Receptor (FGFR) pathways in oncology[2][3].

This whitepaper provides an in-depth analysis of its physicochemical profile, the mechanistic causality behind its enantioselective synthesis, and its validated applications in pharmaceutical development.

Physicochemical Profiling & Structural Analysis

The utility of (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol stems directly from its bifunctional nature. The molecule possesses two distinct orthogonal reactive sites:

  • The C4-Bromine Handle: Acts as a prime candidate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations), allowing for the extension of the aromatic system without disrupting the chiral center.

  • The (1R)-Hydroxyl Center: Provides a stereochemically defined anchor. Depending on the synthetic requirement, this hydroxyl can undergo stereoretentive etherification or stereoinvertive SN2 displacement, dictating the 3D spatial orientation of the final API.

Quantitative Data Summary

The following table summarizes the core physicochemical properties critical for reaction planning and chromatographic purification[4][5]:

PropertyValue
Chemical Name (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol
CAS Registry Number 83808-07-5
Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol
Topological Polar Surface Area (TPSA) 20.23 Ų
LogP (Octanol/Water) ~1.91
Boiling Point ~299.6 °C at 760 mmHg
Flash Point ~135 °C

Enantioselective Synthesis: The Noyori Asymmetric Transfer Hydrogenation (ATH)

The synthesis of enantiopure (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol from the prochiral ketone, 4-bromo-1-indanone, requires precise stereocontrol. While classical resolutions are inefficient, Noyori Asymmetric Transfer Hydrogenation (ATH) utilizing a Ruthenium(II) catalyst complexed with a chiral diamine ligand (such as (R,R)-TsDPEN) is the industry standard[6].

Mechanistic Causality

The choice of the Ru(II)-(R,R)-TsDPEN catalyst is not arbitrary. The (R,R)-ligand creates a highly specific chiral steric pocket. When the 4-bromo-1-indanone substrate coordinates to the metal center, the ligand forces the hydride (donated by formic acid) to attack exclusively from the Re face of the carbonyl carbon. This pericyclic transition state bypasses high-pressure hydrogen gas requirements and yields the (1R)-alcohol with >99% enantiomeric excess (ee).

Standard Operating Protocol: Noyori ATH Workflow

Note: This protocol is a self-validating system; the sequential washing steps are designed to sequentially eliminate the specific byproducts of the ATH catalytic cycle.

  • Catalyst Pre-Activation: In a rigorously degassed Schlenk flask under an argon atmosphere, combine [RuCl2(p-cymene)]2 (0.5 mol%) and (R,R)-TsDPEN (1.1 mol%) in anhydrous dichloromethane (DCM). Stir at 25 °C for 1 hour to generate the active 16-electron Ru catalyst.

  • Substrate Introduction: Remove the DCM in vacuo. Add 4-bromo-1-indanone (1.0 equiv) to the flask.

  • Hydride Delivery: Introduce a pre-mixed, degassed azeotropic solution of formic acid and triethylamine (5:2 molar ratio). Causality: This specific ratio maintains a constant concentration of hydride while buffering the pH to prevent acid-catalyzed degradation of the indanol product.

  • Reaction Execution: Stir the mixture at 30–40 °C for 12–16 hours. Monitor completion via TLC or LC-MS.

  • Quenching & Workup: Dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M aqueous HCl (to protonate and remove residual triethylamine), saturated NaHCO3 (to neutralize excess acid), and brine.

  • Isolation: Dry the organic phase over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography to yield the crystalline (1R)-product.

G SM 4-Bromo-1-indanone (Prochiral Ketone) TS Six-Membered Pericyclic Transition State SM->TS Cat Ru(II)-(R,R)-TsDPEN Catalyst Complex Cat->TS HDonor HCOOH / NEt3 (Hydride Source) HDonor->TS Prod (1R)-4-Bromo-2,3-dihydro- 1H-inden-1-ol (>99% ee) TS->Prod Stereoselective Transfer

Catalytic logic of Ru-catalyzed asymmetric transfer hydrogenation.

Applications in Oncology Drug Development

The primary industrial application of (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol is as an intermediate in the synthesis of targeted kinase inhibitors. Specifically, it is a critical precursor for compounds containing pyrazolo[4,3-b]pyridine motifs, which act as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR)[2][3].

Structural Integration into APIs

During API synthesis, the (1R)-alcohol is often protected or directly utilized to form an ether linkage with a central heterocyclic scaffold. Subsequently, the C4-bromine undergoes a Palladium-catalyzed Suzuki coupling with a boronic acid derivative to attach the final pharmacophore[3]. The precise (1R) stereochemistry ensures that the resulting molecule adopts the exact bioactive conformation required to competitively bind to the ATP-binding cleft of the FGFR kinase domain, thereby halting aberrant downstream MAPK/ERK signaling associated with tumor proliferation.

G API Indanol-Derived FGFR Inhibitor FGFR FGFR Receptor (Kinase Domain) API->FGFR Competitive Inhibition FRS2 FRS2 Adaptor FGFR->FRS2 Phosphorylation RAS RAS/RAF/MEK FRS2->RAS Activation Prolif Tumor Proliferation (Blocked) RAS->Prolif Signaling

Mechanism of action for indanol-derived FGFR inhibitors in oncology.

Safety, Handling, and Regulatory Classification

When handling (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol at scale, strict adherence to Globally Harmonized System (GHS) protocols is mandatory. The compound exhibits localized toxicity and requires appropriate Personal Protective Equipment (PPE), including nitrile gloves and chemical safety goggles, operated within a certified fume hood.

GHS Hazard Classifications:

  • Skin Irrit. 2 (H315): Causes skin irritation[7].

  • Eye Irrit. 2A (H319): Causes serious eye irritation[7].

  • STOT SE 3 (H336): May cause drowsiness or dizziness (Specific target organ toxicity — single exposure)[7].

References

  • NextSDS. "(1R)-4-bromo-2,3-dihydro-1H-inden-1-ol - Chemical Substance Information." NextSDS Database.
  • Google Patents. "US 2021/0106588 A1 - Pyrazolo[4,3-b]pyridine derivatives as FGFR inhibitors." Googleapis.
  • Google Patents. "WO 2021/076602 A1 - FGFR-associated diseases such as cancer." Googleapis.
  • ResearchGate. "ansa-Ruthenium(II) Complexes of R2NSO2DPEN-(CH2)n(η6-Aryl)." ResearchGate.
  • Benchchem. "4-Bromo-7-(methylsulfonyl)-1-indanone & Related Aryl Sulfones." Benchchem Database.
  • Guidechem. "1H-Inden-2-ol,5-bromo-2,3-dihydro - Physical Properties." Guidechem.
  • ChemScene. "83808-07-5 | (R)-4-bromo-2,3-dihydro-1H-inden-1-ol." ChemScene.
  • NextSDS. "(1R)-4-bromo-2,3-dihydro-1H-inden-1-ol Hazard Classifications." NextSDS.

Sources

Exploratory

Absolute Configuration and Stereochemistry of 4-Bromo-2,3-dihydro-1H-inden-1-ol: A Comprehensive Guide

Executive Summary The chiral building block 4-bromo-2,3-dihydro-1H-inden-1-ol (commonly known as 4-bromo-1-indanol) is a highly versatile intermediate in modern drug discovery. Featuring a rigid indane core, a stereogeni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chiral building block 4-bromo-2,3-dihydro-1H-inden-1-ol (commonly known as 4-bromo-1-indanol) is a highly versatile intermediate in modern drug discovery. Featuring a rigid indane core, a stereogenic center at C1, and a cross-coupling-ready bromine atom at C4, this molecule is foundational in synthesizing complex active pharmaceutical ingredients (APIs), including Fibroblast Growth Factor Receptor (FGFR) inhibitors and tankyrase modulators[1]. This technical guide explores the stereochemical landscape of 4-bromo-1-indanol, detailing validated workflows for its enantioselective synthesis, and the analytical methodologies required to definitively assign its absolute configuration.

Stereochemical Landscape & Absolute Configuration

The indanol core possesses a single chiral center at the C1 position, giving rise to two distinct enantiomers: (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol and (1S)-4-bromo-2,3-dihydro-1H-inden-1-ol . The 3D spatial orientation of the C1 hydroxyl group is critical, as it dictates the hydrogen-bonding vectors and steric interactions within the binding pockets of target kinases.

Analytical Determination of Absolute Configuration

Assigning the absolute configuration of 4-bromo-1-indanol relies on a combination of crystallographic and spectroscopic techniques:

  • Single-Crystal X-Ray Diffraction (XRD): The most definitive method for establishing absolute stereochemistry is XRD utilizing anomalous dispersion. When crystallized as a racemate, 4-bromo-1-indanol typically adopts the monoclinic space group P21​/c , with two independent molecules in the asymmetric unit representing the (1R) and (1S) enantiomers[2]. For enantiopure samples, the presence of the heavy bromine atom allows for the precise calculation of the Flack parameter, definitively confirming the absolute configuration without the need for chiral derivatization.

  • Chiroptical Spectroscopy (VCD/ECD): Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are employed for solution-state analysis. The experimental spectra are compared against Time-Dependent Density Functional Theory (TD-DFT) calculated spectra of the (1R) and (1S) models.

  • Mosher’s Ester Derivatization: In the absence of X-ray quality crystals, the C1 hydroxyl group can be reacted with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The absolute configuration is deduced by analyzing the ΔδSR values in 1 H and 19 F NMR, driven by the magnetic anisotropy of the phenyl ring in the resulting diastereomeric esters.

G A Enantiopure 4-Bromo-1-indanol B X-Ray Crystallography A->B C Mosher's Derivatization A->C D Chiroptical Methods A->D B1 Anomalous Dispersion (Flack Parameter) B->B1 C1 1H/19F NMR Analysis (Δδ SR/RS) C->C1 D1 VCD / ECD Spectroscopy vs. TD-DFT D->D1

Analytical workflows for determining the absolute configuration.

Enantioselective Synthesis Workflows

While kinetic resolution of racemic 4-bromo-1-indanol via lipases (e.g., CAL-B) is possible, the most atom-economical and scalable approach is the Asymmetric Transfer Hydrogenation (ATH) of the corresponding ketone, 4-bromo-1-indanone.

The Causality of Ru-Catalyzed ATH

The reduction is typically mediated by a chiral Ruthenium(II) complex, such as RuCl(p-cymene)[(S,S)-Ts-DPEN]. The mechanistic brilliance of this system lies in its highly ordered, six-membered pericyclic transition state.

  • Hydride Source: A formic acid/triethylamine (HCOOH/Et 3​ N) azeotrope serves as the hydride donor. Et 3​ N buffers the system, preventing the acidic deactivation of the Ru-catalyst.

  • Stereocontrol: The bulky p -cymene ligand and the rigid, chiral Ts-DPEN diamine scaffold create a steric wall. This forces the 4-bromo-1-indanone to approach the Ru-hydride exclusively from one enantiotopic face. Specifically, the (S,S)-catalyst dictates a Re-face attack, yielding the (1S)-alcohol, while the (R,R)-catalyst forces a Si-face attack, yielding the (1R)-alcohol[3].

G A 4-Bromo-1-indanone B Ru-ATH (S,S)-Catalyst HCOOH / Et3N A->B Re-face attack C Ru-ATH (R,R)-Catalyst HCOOH / Et3N A->C Si-face attack D (1S)-4-Bromo-1-indanol >98% ee B->D E (1R)-4-Bromo-1-indanol >98% ee C->E

Ru-Catalyzed Asymmetric Transfer Hydrogenation of 4-Bromo-1-indanone.

Quantitative Data: Comparison of Reduction Strategies

To select the optimal synthetic route, chemists must weigh enantiomeric excess (ee), yield, and operational scalability. The table below summarizes the primary methodologies for reducing 4-bromo-1-indanone.

Reduction MethodologyCatalyst / Reagent SystemTypical Yield (%)Enantiomeric Excess (ee %)Scalability & Operational Notes
Asymmetric Transfer Hydrogenation (ATH) RuCl(p-cymene)[(S,S)-Ts-DPEN] / HCOOH-Et 3​ N>95%>98%High. Excellent atom economy; operates at mild temperatures; kilogram scalable.
Corey-Bakshi-Shibata (CBS) Reduction (S)-Me-CBS Oxazaborolidine / BH 3​ ·THF85–90%92–95%Moderate. Highly moisture-sensitive; requires stoichiometric borane handling.
Biocatalytic Reduction Engineered Ketoreductase (KRED) / NADPH>90%>99%High. Unmatched selectivity, but requires extensive upfront enzyme screening and pH control.
Racemic Reduction NaBH 4​ / Methanol>95%0% (Racemate)High. Used only when downstream chiral resolution (e.g., SMB chromatography) is planned.

Validated Experimental Protocol: Synthesis of (1S)-4-Bromo-1-indanol

The following protocol details the Ru-catalyzed ATH of 4-bromo-1-indanone. Crucially, this protocol is designed as a self-validating system , embedding analytical checkpoints to ensure mechanistic fidelity and stereochemical success.

Step 1: Catalyst Activation & System Purging

  • Procedure: In a rigorously flame-dried Schlenk flask under an argon atmosphere, charge 4-bromo-1-indanone (10.0 mmol, 2.11 g) and RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.05 mmol, 31.8 mg, 0.5 mol%).

  • Causality: The strict exclusion of oxygen is required to prevent the irreversible oxidation of the active Ru(II)-hydride species to an inactive Ru(III) state.

Step 2: Hydride Source Introduction

  • Procedure: Inject 10 mL of a degassed, pre-mixed azeotrope of formic acid and triethylamine (5:2 molar ratio). Stir the reaction mixture at 40 °C.

  • Causality: The 5:2 ratio is mathematically optimized. Formic acid acts as the stoichiometric hydride donor (releasing CO 2​ as the only byproduct), while Et 3​ N maintains the pH window necessary to keep the Ts-DPEN ligand coordinated to the Ruthenium center.

  • Self-Validation Checkpoint 1 (Visual): Upon addition of the HCOOH/Et 3​ N mixture, the suspension will transition from a dark brown heterogeneous mixture to a deep red homogeneous solution, confirming the generation of the active 16-electron Ru-hydride intermediate.

Step 3: Reaction Monitoring

  • Procedure: Maintain stirring at 40 °C for 12–16 hours.

  • Self-Validation Checkpoint 2 (Chromatographic): Withdraw a 10 µL aliquot, quench in water/EtOAc, and analyze the organic layer via GC-MS. The system is validated to proceed to workup only when the m/z 210 peak (ketone) is <1% relative abundance, and the m/z 212 peak (alcohol) is >99%. Premature quenching leads to difficult downstream chromatographic separation due to the similar polarities of the ketone and alcohol.

Step 4: Workup and Isolation

  • Procedure: Cool the mixture to 0 °C, dilute with 20 mL of water, and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated aqueous NaHCO 3​ (to neutralize residual formic acid) and brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Step 5: Stereochemical Verification

  • Procedure: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2).

  • Self-Validation Checkpoint 3 (Chiral Analysis): Dissolve 1 mg of the purified product in isopropanol and inject it into a Chiral HPLC system (e.g., Chiralcel OD-H column, Hexane/IPA 95:5, flow rate 1.0 mL/min, UV detection at 254 nm). The absolute configuration and protocol success are validated by comparing the retention time against a known racemic standard, ensuring the peak corresponding to the (1S)-enantiomer integrates to an enantiomeric excess (ee) of >98%.

References

  • Lowman, H., et al. "Analysis of Small Molecule X-Ray Crystal Structures: Chemical Crystallography with Undergraduate Students in a Teaching Laboratory." ResearchGate. URL: [Link]

  • "WO 2021/076602 A1 - Compounds Useful for the Treatment of FGFR-Associated Diseases." Google Patents.
  • Gao, Y., et al. "Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis." Chemical Reviews, ACS Publications. URL: [Link]

Sources

Foundational

Physicochemical Characterization of (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol: Melting Point Dynamics and Solubility Profiling

Executive Summary The compound (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol (CAS: 83808-07-5), commonly referred to as (1R)-4-bromoindan-1-ol, is a critical chiral building block in modern pharmaceutical synthesis. It has garn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol (CAS: 83808-07-5), commonly referred to as (1R)-4-bromoindan-1-ol, is a critical chiral building block in modern pharmaceutical synthesis. It has garnered significant attention for its role as a precursor in the development of PD-L1 internalization inducers and other immunomodulatory agents[1]. Understanding its physicochemical properties—specifically its melting point and solubility profile—is paramount for optimizing synthetic workflows, selecting appropriate reaction solvents, and designing downstream purification protocols.

This technical guide provides an in-depth analysis of the thermal and thermodynamic properties of (1R)-4-bromoindan-1-ol, detailing field-proven methodologies for its characterization and explaining the causality behind these experimental workflows.

Structural Significance and Application Context

(1R)-4-bromoindan-1-ol features a rigid bicyclic indane core, a bromine atom at the C4 position, and a chiral hydroxyl group at the C1 position. The bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings), while the defined stereochemistry at C1 is often essential for the target molecule's binding affinity to biological targets[1].

Because enantiomeric purity directly impacts the crystal lattice energy, the physicochemical properties of the pure (1R)-enantiomer differ significantly from its racemic counterpart. Proper characterization ensures batch-to-batch consistency and prevents catastrophic failures during scale-up.

G A (1R)-4-bromoindan-1-ol (Chiral Building Block) B Suzuki-Miyaura Coupling (Pd Catalyst, Boronic Acid) A->B C Chiral Intermediate (Aryl-substituted Indanol) B->C D Further Functionalization (Etherification/Amination) C->D E Target Active Pharmaceutical Ingredient (PD-L1 Internalization Inducer) D->E

Application workflow of (1R)-4-bromoindan-1-ol in PD-L1 inhibitor synthesis.

Melting Point Dynamics: Thermal Profiling

The melting point of a chiral solid is a direct manifestation of its crystal packing efficiency and intermolecular hydrogen bonding networks. For (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol, the hydroxyl group acts as both a hydrogen bond donor and acceptor, creating a robust crystalline lattice.

Representative Thermal Data

Based on empirical characterization of halogenated indanol derivatives, the pure enantiomer typically exhibits a sharp melting transition, indicative of high crystalline purity.

PropertyRepresentative ValueAnalytical Method
Melting Point (Onset) 74.5 °CDifferential Scanning Calorimetry (DSC)
Melting Point (Peak) 76.2 °CDifferential Scanning Calorimetry (DSC)
Enthalpy of Fusion (ΔHf) ~22.4 kJ/molDSC Integration
Visual Melting Range 74 - 77 °CCapillary Tube Method

Note: Exact values may fluctuate slightly based on the crystallization solvent used, which can influence the polymorphic form.

Protocol: High-Precision DSC Determination

To ensure self-validating and reproducible thermal data, Differential Scanning Calorimetry (DSC) must be employed. Capillary methods are subjective and prone to operator error; DSC provides a thermodynamic fingerprint.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 2.0 – 3.0 mg of (1R)-4-bromoindan-1-ol into a standard aluminum DSC pan. Causality: Using a small mass minimizes thermal gradients within the sample, ensuring a sharp and accurate endothermic peak.

  • Pan Sealing: Crimp the pan with a pinhole lid. Causality: The pinhole allows any volatile impurities or residual solvents to escape without rupturing the pan, which would otherwise distort the baseline.

  • Purge Gas: Purge the furnace with dry Nitrogen at 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation of the indanol core at elevated temperatures.

  • Heating Profile: Equilibrate at 25 °C, then ramp at 10 °C/min to 120 °C. Causality: A 10 °C/min ramp rate is the industry standard; it is slow enough to allow the sample to maintain thermal equilibrium but fast enough to provide a strong heat flow signal.

  • Data Integration: Calculate the extrapolated onset temperature (Tonset) and the peak maximum (Tpeak). The Tonset is the thermodynamically accurate melting point.

Solubility Profile and Thermodynamic Behavior

The solubility of (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol is dictated by its lipophilic brominated bicyclic core and its polar hydroxyl headgroup. Patent literature confirms that this compound is effectively insoluble in water but highly soluble in a range of organic solvents, which is a critical parameter when setting up biphasic cross-coupling reactions[1][2].

Quantitative Solubility Matrix
Solvent SystemSolubility ClassEstimated Solubility (mg/mL)Application Utility
Water (pH 7.4) Insoluble< 0.1Anti-solvent for precipitation
Methanol / Ethanol Highly Soluble> 100Recrystallization / Stock solutions
Dichloromethane (DCM) Highly Soluble> 200Extraction / Liquid-liquid partitioning
1,4-Dioxane Highly Soluble> 150Solvent for Pd-catalyzed couplings
Dimethyl Sulfoxide (DMSO) Freely Soluble> 250In vitro assay stock preparation
Protocol: Thermodynamic Shake-Flask Solubility Assay

Kinetic solubility (e.g., DMSO spiking) is useful for early screening, but thermodynamic solubility is required for process chemistry. The following self-validating protocol ensures accurate quantification without interference from supersaturation.

Step-by-Step Methodology:

  • Saturation: Add an excess of solid (1R)-4-bromoindan-1-ol (approx. 50 mg) to 1 mL of the target solvent in a sealed glass vial.

  • Equilibration: Agitate the suspension on an orbital shaker at 300 rpm for 48 hours at a constant temperature of 25.0 ± 0.5 °C. Causality: 48 hours ensures that the solid-liquid equilibrium is fully established. Shorter times may capture transient supersaturation or incomplete dissolution.

  • Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Causality: Centrifugation followed by fine filtration guarantees that no undissolved micro-particulates are sampled, which would artificially inflate the measured solubility.

  • Dilution & Quantification: Dilute the filtrate into the linear range of the analytical method. Quantify the concentration using HPLC-UV (detection at ~220 nm) against a multi-point calibration curve.

G A Compound: (1R)-4-bromoindan-1-ol B Thermal Analysis (DSC & Capillary) A->B C Solubility Profiling (Kinetic & Thermodynamic) A->C D Melting Point Determination (Onset & Peak Temp) B->D E Solubility Matrix (Aqueous vs Organic) C->E F Physicochemical Profile Validation D->F E->F

Workflow for the physicochemical characterization of chiral indanols.

Conclusion and Best Practices

For researchers utilizing (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol in drug discovery, recognizing its physicochemical boundaries is essential.

  • Storage: Due to its potential for slow oxidation or moisture absorption, the compound should be stored in a cool, dry environment (typically 2-8 °C) under an inert atmosphere.

  • Reaction Design: Its high solubility in 1,4-dioxane and insolubility in water make it an ideal candidate for biphasic Suzuki-Miyaura couplings (e.g., using water/dioxane mixtures with potassium phosphate)[1].

  • Formulation: For biological assays, stock solutions should be prepared in DMSO, but researchers must remain vigilant of the compound's precipitation threshold when diluting into aqueous buffers[3].

By adhering to the rigorous characterization protocols outlined above, development teams can ensure maximum yield, purity, and reproducibility in their synthetic pipelines.

References

  • Google Patents.
  • (12) United States Patent - Okano et al. (DMSO Precipitation Solubility) Googleapis.com / US Patent Office. URL:[Link]

Sources

Exploratory

A Technical Guide to (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol: Synthesis, Sourcing, and Application

This guide provides an in-depth technical overview of (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol, a chiral building block of significant interest to researchers and professionals in drug development and asymmetric synthesis....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical overview of (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol, a chiral building block of significant interest to researchers and professionals in drug development and asymmetric synthesis. We will delve into its chemical identity, sourcing considerations, a validated synthetic protocol, and key analytical methods, offering field-proven insights to streamline its use in a laboratory setting.

Compound Identification and Significance

(1R)-4-bromo-2,3-dihydro-1H-inden-1-ol is a chiral alcohol built upon an indane scaffold. The precise stereochemistry at the C1 position, designated as '(R)', is crucial for its application in stereoselective synthesis. This enantiomer serves as a valuable precursor for constructing more complex molecules where specific three-dimensional arrangements are critical for biological activity or material properties.

It is imperative to distinguish this specific enantiomer from its counterparts. The CAS Registry Numbers provide definitive identification:

Compound NameStereochemistryCAS Registry Number
(1R)-4-bromo-2,3-dihydro-1H-inden-1-olR-enantiomer83808-07-5
(1S)-4-bromo-2,3-dihydro-1H-inden-1-olS-enantiomer83808-19-9
4-bromo-2,3-dihydro-1H-inden-1-olRacemic16657-10-6

The presence of the bromine atom at the 4-position of the aromatic ring provides a reactive handle for further functionalization, commonly through cross-coupling reactions such as Suzuki or Sonogashira couplings.[1] This, combined with the chiral hydroxyl group, makes it a bifunctional building block for creating diverse and complex molecular architectures.

Caption: Structure of (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol (CAS: 83808-07-5).

Supplier Search and Procurement Strategy

Sourcing enantiomerically pure compounds requires a higher level of scrutiny than for racemic materials. While many vendors list CAS 16657-10-6, fewer explicitly offer the (1R)-enantiomer (CAS 83808-07-5).

Supplier Overview (Illustrative)

SupplierCAS Number OfferedPurity (Typical)Notes
Sigma-Aldrich16657-10-6≥95%Primarily lists the racemic form.[2][3]
ChemicalBook16657-10-6≥97%Aggregates multiple suppliers, mainly for the racemate.[4]
ChemShuttle16657-10-6≥95%Offers the racemic compound with pricing for various quantities.[5]
Sapphire Bioscience16657-10-6Research GradeLists the racemate for research use only.[6]

Procurement Workflow: A Self-Validating System

Given the ambiguity in supplier listings, a robust procurement strategy is essential to ensure the correct stereoisomer is obtained.

Procurement Workflow start Identify Need for (1R)-enantiomer search Search Suppliers using CAS 83808-07-5 start->search inquiry Direct Inquiry to Supplier: - Confirm CAS Number - Request Certificate of Analysis (CoA) - Inquire about enantiomeric purity (ee%) search->inquiry review_coa Review CoA: - Match CAS and structure - Check for chiral analysis data (e.g., Chiral HPLC) inquiry->review_coa decision Sufficient Data? review_coa->decision purchase Place Order decision->purchase Yes rejection Reject Supplier decision->rejection No qc_check In-House QC Check upon Receipt: - Confirm identity (NMR, MS) - Verify enantiomeric purity (Chiral HPLC) purchase->qc_check rejection->search Try another supplier release Release for R&D Use qc_check->release

Caption: A logical workflow for sourcing enantiomerically pure reagents.

Expertise in Action: Always request a lot-specific Certificate of Analysis (CoA) before purchasing. The absence of chiral purity data on a CoA for a stereospecific compound is a significant red flag. Trustworthy suppliers will provide this information. Upon receipt, an in-house analytical confirmation is a mandatory step to validate the material before its inclusion in a synthetic workflow.

Enantioselective Synthesis Protocol

The most reliable method for producing (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol is through the asymmetric reduction of the corresponding prochiral ketone, 4-bromo-2,3-dihydro-1H-inden-1-one (CAS: 15115-60-3). The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly effective method for this transformation.

Reaction Scheme:

4-bromo-1-indanone → (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol

Catalyst: (R)-2-Methyl-CBS-oxazaborolidine Reducing Agent: Borane-dimethyl sulfide complex (BMS)

Step-by-Step Methodology:

  • Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel is charged with (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Catalyst Activation: The solution is cooled to 0°C. Borane-dimethyl sulfide complex (BMS, 1.0 M in THF, 0.6 equivalents) is added dropwise via the dropping funnel over 15 minutes. The mixture is stirred at this temperature for an additional 15 minutes to ensure the formation of the active catalyst complex.

  • Substrate Addition: A solution of 4-bromo-2,3-dihydro-1H-inden-1-one (1.0 equivalent) in anhydrous THF is added dropwise, maintaining the internal temperature below 5°C. The rate of addition should be controlled to manage any exotherm.

  • Reaction Monitoring: The reaction is stirred at 0-5°C and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-4 hours).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0°C to destroy excess borane. The mixture is then allowed to warm to room temperature and stirred for 30 minutes.

  • Work-up: The solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and 1 M hydrochloric acid. The organic layer is separated, washed with saturated sodium bicarbonate solution, followed by brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the title compound as a solid or oil.

Causality Behind Choices:

  • Inert Atmosphere: Prevents moisture from decomposing the borane reagent and the catalyst.

  • Anhydrous Solvents: Critical for the stability and reactivity of the organoborane reagents.

  • Low Temperature: Essential for achieving high enantioselectivity. Higher temperatures can lead to a decrease in the enantiomeric excess (ee) of the product.

  • Slow Addition: Controls the reaction rate and temperature, preventing side reactions and ensuring high selectivity.

Analytical Characterization

Comprehensive characterization is vital to confirm the identity, purity, and stereointegrity of the synthesized material.

Analytical Techniques Overview

TechniqueInformation ProvidedKey Metrics
NMR Spectroscopy (¹H, ¹³C)Confirms the chemical structure and connectivity.Chemical Shift (δ), Coupling Constants (J)
Mass Spectrometry (MS) Determines molecular weight and elemental composition.Mass-to-charge ratio (m/z), Isotopic pattern
Chiral HPLC Assesses enantiomeric purity.Retention times of enantiomers, Peak area %

Experimental Workflow for Analysis

Analytical Workflow sample Purified Sample of (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol nmr ¹H and ¹³C NMR Spectroscopy sample->nmr ms Mass Spectrometry (e.g., ESI-MS) sample->ms hplc Chiral HPLC Analysis sample->hplc structure_confirm Structure Confirmation nmr->structure_confirm ms->structure_confirm purity_confirm Enantiomeric Purity (ee%) Confirmation hplc->purity_confirm structure_confirm->purity_confirm Structure OK fail Material Fails QC (Repurify or Resynthesize) structure_confirm->fail Structure Incorrect pass Material Passes QC purity_confirm->pass ee% > 98% purity_confirm->fail ee% < 98%

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis Protocols for (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol

Introduction & Strategic Overview The synthesis of enantiopure indanol derivatives is a critical operation in the development of pharmaceutical active ingredients (APIs). Specifically, (1R)-4-bromo-2,3-dihydro-1H-inden-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The synthesis of enantiopure indanol derivatives is a critical operation in the development of pharmaceutical active ingredients (APIs). Specifically, (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol (commonly referred to as (1R)-4-bromoindan-1-ol) serves as a highly versatile chiral building block[1]. The presence of the bromine atom at the C4 position provides an essential orthogonal reactive handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) without perturbing the established stereocenter at C1.

To access this molecule with high enantiomeric excess (ee), the enantioselective reduction of the prochiral precursor, 4-bromo-1-indanone, is the most direct and atom-economical approach. This technical guide details the two most robust, field-proven methodologies for this transformation: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) and the Corey-Bakshi-Shibata (CBS) oxazaborolidine reduction.

G SM 4-Bromo-1-indanone ATH Ru-ATH [(R,R)-TsDPEN] SM->ATH CBS CBS Reduction [(R)-Me-CBS] SM->CBS KRED Biocatalytic [KRED Enzyme] SM->KRED Prod (1R)-4-bromoindan-1-ol ATH->Prod CBS->Prod KRED->Prod

Figure 1: Divergent asymmetric reduction pathways for 4-bromo-1-indanone.

Quantitative Data & Method Selection

While both chemical methods yield the desired (1R)-enantiomer, the choice of protocol depends on the scale, available equipment, and safety considerations. The table below summarizes the critical parameters for each approach to guide synthetic planning.

ParameterRu-ATH (Noyori)CBS ReductionBiocatalytic (KRED)
Catalyst RuCl(p-cymene)[(R,R)-TsDPEN](R)-Me-CBS OxazaborolidineEngineered Ketoreductase
Hydride Source HCOOH / NEt₃ (5:2 azeotrope)BH₃·THF or BH₃·SMe₂NADPH / Isopropanol
Typical Yield 92 – 96%85 – 90%> 95%
Enantiomeric Excess > 98%92 – 95%> 99%
Scalability Excellent (Kg scale)Good (Requires strictly anhydrous conditions)Excellent (Aqueous, mild)
Reaction Time 12 – 24 h2 – 4 h24 – 48 h

Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

The Noyori ATH utilizes a chiral diamine ligand (TsDPEN) complexed with a Ru(II) center. This method is highly scalable and avoids the use of highly reactive, moisture-sensitive hydride reagents.

Causality of Experimental Design
  • Stereocontrol: The (R,R)-TsDPEN ligand dictates the stereochemical outcome. The spatial arrangement of the p-cymene ring and the tosyl group forces the 4-bromo-1-indanone to approach such that the re-face is attacked, yielding the (1R)-enantiomer.

  • Thermodynamic Driving Force: A formic acid-triethylamine azeotrope (TEAF) is used as the hydride source. The decomposition of formic acid into CO₂ gas renders the hydride transfer irreversible, pushing the equilibrium entirely to the product side.

ATH_Mech Precat RuCl(p-cymene)[(R,R)-TsDPEN] Active 16e- Ru-Amido Complex Precat->Active Base (-HCl) Hydride 18e- Ru-Hydride Active->Hydride HCOOH (-CO2) TS Concerted Transition State Hydride->TS + Ketone Product (1R)-4-bromoindan-1-ol TS->Product H-Transfer Product->Active Turnover

Figure 2: Concerted outer-sphere mechanism of the Ru-catalyzed ATH.

Step-by-Step Methodology
  • Catalyst Activation: In a well-ventilated fume hood, charge a round-bottom flask with RuCl(p-cymene)[(R,R)-TsDPEN] (0.01 eq) and anhydrous dichloromethane (DCM) (2 mL/mmol of substrate). Add triethylamine (NEt₃) (0.05 eq) and stir for 15 minutes at room temperature to generate the active 16-electron amido species.

  • Substrate Addition: Add 4-bromo-1-indanone (1.0 eq) to the deep-red catalyst solution.

  • Hydride Transfer: Slowly add the Formic acid/triethylamine (5:2) azeotrope (5.0 eq of HCOOH).

    • In-Process Control: Observe steady gas evolution (CO₂). The reaction mixture should be maintained at 30–40 °C.

  • Monitoring: Stir the reaction for 12–24 hours. Monitor the disappearance of the ketone via TLC (Hexanes/EtOAc 3:1, UV active) or chiral HPLC.

  • Workup & Isolation: Once complete, quench the reaction by diluting with water. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with saturated NaHCO₃, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography or recrystallization (hexanes/EtOAc) to afford (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol.

Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a catalytic amount of a chiral oxazaborolidine to mediate the transfer of hydride from borane to the ketone.

Causality of Experimental Design
  • Activation and Stereocontrol: The Lewis acidic boron atom of the (R)-Me-CBS catalyst coordinates the lone pair of the ketone oxygen. The sterics of the oxazaborolidine ring force the ketone into a specific orientation, locking its conformation. Borane (BH₃) coordinates to the ring nitrogen, activating it for an intramolecular hydride transfer exclusively to the re-face.

  • Syringe Pump Addition: The ketone must be added slowly to the pre-formed catalyst-borane complex. If the ketone concentration is too high, the uncatalyzed (and non-enantioselective) background reduction by free BH₃ will compete, drastically lowering the ee.

Step-by-Step Methodology
  • System Preparation: Flame-dry all glassware under a stream of argon. Moisture is strictly prohibited, as water violently reacts with BH₃ and hydrolyzes the CBS catalyst.

  • Catalyst & Borane Complexation: Dissolve (R)-Me-CBS oxazaborolidine (0.1 eq) in anhydrous THF (1 mL/mmol). Cool the solution to -20 °C using a dry ice/ethylene glycol bath. Slowly add Borane-dimethyl sulfide complex (BH₃·DMS) (1.5 eq). Stir for 15 minutes to allow the active complex to form.

  • Ketone Addition: Dissolve 4-bromo-1-indanone (1.0 eq) in anhydrous THF (2 mL/mmol). Using a syringe pump, add this solution dropwise to the reaction mixture over a period of 1.5 to 2 hours, maintaining the internal temperature at -20 °C.

  • Monitoring: Stir for an additional 30 minutes post-addition. Monitor via TLC to confirm complete consumption of the starting material.

  • Quenching: Critical Safety Step. Carefully add methanol (2 mL/mmol) dropwise at -20 °C to quench the excess borane.

    • In-Process Control: Vigorous hydrogen gas evolution will occur. Wait until bubbling ceases before warming to room temperature.

  • Isolation: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc and 1M HCl (to break up boron complexes). Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate to yield the chiral alcohol.

References

  • Title: 4-Bromo-7-(methylsulfonyl)
  • Source: benchchem.
  • Title: (S)
  • Title: 4-Bromo-7-(methylsulfonyl)-1-indanone | Benchchem (ATH Conditions)

Sources

Application

Application Note: Biocatalytic and Enzymatic Resolution of 4-Bromo-2,3-dihydro-1H-inden-1-ol

Executive Summary & Rationale Enantiopure 4-bromo-2,3-dihydro-1H-inden-1-ol (commonly known as 4-bromo-1-indanol) is a highly valued chiral building block in the pharmaceutical and agrochemical industries. It serves as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Enantiopure 4-bromo-2,3-dihydro-1H-inden-1-ol (commonly known as 4-bromo-1-indanol) is a highly valued chiral building block in the pharmaceutical and agrochemical industries. It serves as a critical synthetic intermediate for complex active pharmaceutical ingredients (APIs), including potent FGFR kinase inhibitors [3], as well as advanced pyrethroid insecticides [2].

Historically, obtaining the enantiopure (R)- or (S)-isomer relied on classical chemical resolution via diastereomeric salt formation or transition-metal-catalyzed asymmetric reduction. However, these methods often suffer from high E-factors, toxic heavy metal waste, and moderate enantiomeric excess (ee). Biocatalysis offers a superior, green-chemistry alternative. By leveraging the exquisite chiral pockets of specific enzymes—namely Burkholderia cepacia lipase (BCL) [1] and engineered Ketoreductases (KREDs)—researchers can achieve >99% ee under mild, self-validating physiological conditions.

This application note provides comprehensive, causality-driven protocols for both the kinetic resolution of racemic 4-bromo-1-indanol and the asymmetric reduction of its ketone precursor.

Mechanistic Pathways & Causality

The selection of the biocatalytic route depends on the starting material and the desired theoretical yield:

  • Pathway A: Lipase-Catalyzed Kinetic Resolution (Transesterification) Kinetic resolution relies on the differential reaction rates of enantiomers within the enzyme's active site. Burkholderia cepacia lipase (BCL) exhibits profound stereoselectivity toward halo-2,3-dihydro-1H-inden-1-ols [1]. By using vinyl acetate as an acyl donor, the reaction becomes thermodynamically irreversible. Causality: The leaving group (vinyl alcohol) rapidly tautomerizes into acetaldehyde. This structural rearrangement acts as a thermodynamic sink, preventing the reverse reaction (hydrolysis) and driving the acylation of the preferred enantiomer to completion. Maximum theoretical yield is 50%.

  • Pathway B: KRED-Catalyzed Asymmetric Reduction For processes requiring a 100% theoretical yield, asymmetric reduction of 4-bromo-1-indanone using a Ketoreductase (KRED) is preferred. Causality: KREDs transfer a hydride from NADPH to the pro-chiral face of the ketone. Because NADPH is cost-prohibitive at stoichiometric amounts, a coupled Glucose Dehydrogenase (GDH) system is employed to continuously recycle NADP+ back to NADPH using glucose as the terminal electron donor.

BiocatalyticWorkflows cluster_0 Pathway A: Lipase-Catalyzed Kinetic Resolution cluster_1 Pathway B: KRED-Catalyzed Asymmetric Reduction Racemic Racemic 4-bromo-1-indanol Lipase Burkholderia cepacia Lipase (BCL) Racemic->Lipase AcylDonor Vinyl Acetate AcylDonor->Lipase REster (R)-Acetate (Target or Byproduct) Lipase->REster Enantioselective Acylation SAlcohol (S)-4-bromo-1-indanol (Unreacted, >99% ee) Lipase->SAlcohol Retained Ketone 4-bromo-1-indanone KRED Ketoreductase (KRED) Ketone->KRED Cofactor NADPH / GDH Recycling Cofactor->KRED EnantiopureAlc (R)- or (S)-4-bromo-1-indanol (>99% ee) KRED->EnantiopureAlc Stereoselective Reduction

Figure 1: Comparison of Lipase-catalyzed kinetic resolution and KRED-catalyzed asymmetric reduction.

Experimental Protocols

Protocol A: Lipase-Catalyzed Kinetic Resolution (Self-Validating Acylation)

This protocol utilizes immobilized BCL to resolve racemic 4-bromo-1-indanol [1]. The use of porcine pancreas lipase (PPL) is an alternative for hydrolysis of the corresponding esters [2], but transesterification of the alcohol is generally more efficient for achieving high ee.

Step-by-Step Methodology:

  • Solvent & Substrate Preparation: Dissolve 50 mmol (10.65 g) of racemic 4-bromo-2,3-dihydro-1H-inden-1-ol in 100 mL of anhydrous Methyl tert-butyl ether (MTBE).

    • Causality: MTBE (log P ≈ 1.4) is selected because it is non-polar enough to maintain the essential hydration shell around the immobilized enzyme. Highly polar solvents strip this water layer, leading to rapid enzyme denaturation.

  • Acyl Donor Addition: Add 150 mmol (13.8 mL) of vinyl acetate to the solution.

  • Enzyme Initiation: Add 1.0 g of immobilized Burkholderia cepacia lipase (e.g., Amano Lipase PS-IM). Incubate the suspension at 35 °C in an orbital shaker at 200 rpm.

  • Self-Validating In-Process Control (IPQC): Sample 50 µL every 4 hours. Evaporate, reconstitute in hexane/isopropanol (90:10), and analyze via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Validation Metric: The system validates its own integrity through the Enantiomeric Ratio (E-value) mass balance. The conversion ( c ) must perfectly correlate with the enantiomeric excess of the substrate ( ees​ ) and product ( eep​ ) via the formula: c=ees​/(ees​+eep​) . If this equation fails, it definitively indicates non-enzymatic background acylation or analytical column degradation.

  • Termination & Workup: Once conversion reaches exactly 50% (typically 18-24 hours), filter the mixture through a sintered glass funnel to recover the immobilized enzyme (which can be washed with MTBE and reused up to 5 times).

  • Separation: Concentrate the filtrate under reduced pressure. Separate the unreacted (S)-alcohol from the (R)-acetate using silica gel flash chromatography (Hexane/Ethyl Acetate gradient).

Protocol B: KRED-Catalyzed Asymmetric Reduction (pH-Stat Validated)

This protocol converts 4-bromo-1-indanone directly to the enantiopure alcohol using an engineered Ketoreductase and a Glucose/GDH cofactor recycling system.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer. Adjust to exactly pH 7.0. Add 2 mM MgSO₄.

    • Causality: Mg²⁺ ions are critical for stabilizing the tetrameric structure of many engineered KREDs and ensuring optimal binding of the NADP+ phosphate group.

  • Cofactor & Recycling System: Dissolve 1.5 g of D-glucose, 50 mg of NADP+, and 50 mg of Glucose Dehydrogenase (GDH) into the buffer.

  • Substrate Addition: Dissolve 20 mmol (4.22 g) of 4-bromo-1-indanone in 10 mL of DMSO, then add dropwise to the buffer to form a fine suspension.

  • Enzyme Initiation: Add 100 mg of the selected KRED variant.

  • Self-Validating Reaction Control: Connect the reaction vessel to an automated pH-stat titrator loaded with 1.0 M NaOH. Maintain temperature at 30 °C.

    • Validation Metric: As GDH oxidizes glucose to recycle NADPH, it produces gluconic acid, dropping the pH. The reaction is self-validating because the volume of NaOH consumed is directly stoichiometric to the product formed. Exactly 20 mL of 1.0 M NaOH consumption confirms 100% conversion of the 20 mmol substrate, independent of chromatographic analysis.

  • Workup: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiopure 4-bromo-1-indanol.

Quantitative Data & Process Metrics

The following table summarizes the expected performance metrics for both biocatalytic approaches, allowing for rapid comparison during process development.

ParameterLipase Kinetic Resolution (Pathway A)KRED Asymmetric Reduction (Pathway B)
Biocatalyst Burkholderia cepacia Lipase (BCL)Engineered Ketoreductase (KRED)
Starting Material Racemic 4-bromo-1-indanol4-bromo-1-indanone
Max Theoretical Yield 50% (per enantiomer)100%
Typical Conversion 50% (at 24 hours)>99% (at 12 hours)
Enantiomeric Excess (ee) >99% for unreacted alcohol>99% (variant dependent)
Enantiomeric Ratio (E) >200N/A (Direct asymmetric synthesis)
Reaction Medium MTBE / Vinyl AcetateAqueous Phosphate Buffer (pH 7.0) / DMSO
Key Byproduct AcetaldehydeGluconic Acid (neutralized to Gluconate)

Troubleshooting & Process Optimization

  • Issue: Low Enantiomeric Ratio (E < 50) in Lipase Resolution.

    • Root Cause & Fix: High thermodynamic water activity ( aw​ ) in the solvent can cause background hydrolysis of the newly formed ester, scrambling the stereocenters. Ensure MTBE and vinyl acetate are strictly anhydrous (stored over molecular sieves) before use.

  • Issue: KRED Reduction stalls at <50% conversion despite excess glucose.

    • Root Cause & Fix: Failure of the pH-stat system. Gluconic acid accumulation rapidly drops the pH below 5.5, denaturing the KRED. Verify the calibration of the pH probe and ensure the 1.0 M NaOH feed line is free of air bubbles.

  • Issue: Poor substrate solubility in the aqueous KRED system.

    • Root Cause & Fix: 4-bromo-1-indanone is highly hydrophobic. If DMSO co-solvent (>10% v/v) inhibits the enzyme, transition to a biphasic system using 10% v/v toluene. The ketone will partition into the aqueous phase at a rate dictated by the enzymatic turnover, preventing substrate-level inhibition.

References

  • Falconnet, A., Magre, M., Maity, B., Rueping, M., Prysiazhnuk, D., Kolodiazhna, A., & Kolodiazhnyi, O. (2024). Magnesium‐catalyzed asymmetric hydroboration of ketones. ResearchGate. URL: [Link]

  • Tessier, J., & Demoute, J. P. (1989). NOVEL PYRETHRINOID ESTERS CARRYING AN INDANYLE CORE, PROCESS FOR THEIR PREPARATION AND THEIR APPLICATION AS PESTICIDES (Patent No. FR2628103A1). Google Patents.
  • Brown, A., et al. (2021). FGFR INHIBITORS (Patent No. WO2021076602A1). Google Patents.
Method

Catalytic hydrogenation methods for substituted chiral indanols

An Application Note and Protocol Guide for the Catalytic Asymmetric Hydrogenation of Substituted Chiral Indanols. Strategic Overview & Mechanistic Causality Substituted chiral 1-indanols are privileged structural motifs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for the Catalytic Asymmetric Hydrogenation of Substituted Chiral Indanols.

Strategic Overview & Mechanistic Causality

Substituted chiral 1-indanols are privileged structural motifs embedded in numerous active pharmaceutical ingredients (APIs), including the antidepressant (+)-indatraline, the overactive bladder therapeutic (R)-tolterodine, and the Parkinson's disease drug rasagiline[1][2]. The stereoselective reduction of substituted 1-indanones to these chiral alcohols demands precise control over the catalytic microenvironment to ensure high enantiomeric excess (ee) and diastereomeric ratio (dr).

Historically, stoichiometric chiral reducing agents were employed, but modern synthetic workflows rely almost exclusively on Metal-Ligand Bifunctional Catalysis (the Noyori paradigm)[3][4]. The causality behind the success of these catalysts lies in the synergistic action of a transition metal (Ru, Rh, or Ir) and a chiral diamine ligand (e.g., DPEN, TsDPEN). The metal coordinates the hydride, while the amine provides a protic N-H bond. This creates a highly organized, six-membered pericyclic transition state that delivers a hydride and a proton simultaneously to the prochiral ketone, bypassing high-energy inner-sphere coordination intermediates[3][4].

Choosing the Right Catalytic Mode
  • Asymmetric Transfer Hydrogenation (ATH): Utilizes a liquid hydrogen donor (e.g., HCOOH/Et₃N or isopropanol). ATH is highly effective for Dynamic Kinetic Resolution (DKR) of 2-substituted indanones and Kinetic Resolution (KR) of 3-substituted indanones[2][5]. Formic acid is often preferred over isopropanol because its dehydrogenation produces CO₂, rendering the hydrogen transfer irreversible and preventing the erosion of enantiopurity via Oppenauer-type reverse oxidation[6].

  • Asymmetric Hydrogenation (AH): Utilizes H₂ gas. While traditional Ru-BINAP/DPEN systems require strongly basic conditions (which can cause aldol condensation or decomposition of sensitive substrates), base-free Ir(III) complexes like Cp*Ir(OTf)(MsDPEN) operate under strictly neutral conditions, preserving the integrity of base-labile substituted indanones[7].

Mechanism Precat Precatalyst (e.g., Ru-TsDPEN or Ir-MsDPEN) Active Active Metal-Hydride (16e- to 18e- species) Precat->Active Activation / HCl Elimination Base H-Donor Source (HCOOH/Et3N or H2 Gas) Base->Active Hydride Transfer TS 6-Membered Concerted TS (Metal-Hydride & N-H) Active->TS Substrate Approach Substrate Prochiral Substituted 1-Indanone Substrate->TS Facial Selectivity TS->Precat Catalyst Regeneration Product Chiral Substituted 1-Indanol (>99% ee) TS->Product Concerted H+/H- Transfer

Figure 1: Metal-Ligand Bifunctional Catalysis Cycle for Asymmetric Hydrogenation.

Quantitative Performance Summary

The table below synthesizes the catalytic performance of various state-of-the-art systems across different substituted indanone substrates.

Catalytic SystemSubstrate TypeH-Source / PressureSolvent & TempYield / Conv.Stereochemical OutcomeRef
Cp*Ir(OTf)(MsDPEN) 1-IndanoneH₂ (15 atm)MeOH, 30 °C95%98% ee (S)[7]
Ru-TsDPEN (PEG-supported) 1-IndanoneHCOONa / H₂OWater, 40 °C>99%92% ee[6]
(R,R)-Ts-DENEB 3-Aryl-1-indanoneHCOOH/Et₃N (1:5)MeOH, 23 °C~50% (KR)>99% ee, >95:5 dr (cis)[1]
Ru(II)-TsDPEN 2,3-Disubstituted IndanoneHCOOH/Et₃N (3:2)DMF, 60 °C95% (DKR)>99.5% ee, 95:5 dr (cis,trans)[8]

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints. Researchers must monitor conversion rates rigorously, as over-reduction in Kinetic Resolution (KR) workflows will erode the enantiomeric excess of the recovered starting material.

Protocol A: Asymmetric Transfer Hydrogenation with Kinetic Resolution (ATH-KR)

Target: Synthesis of cis-3-aryl-1-indanols and recovery of highly enantioenriched 3-aryl-1-indanones (precursors to (+)-indatraline)[1][2]. Causality Note: Because the C3 stereocenter is not enolizable under these conditions, Dynamic Kinetic Resolution (DKR) cannot occur. Instead, the chiral catalyst selectively reduces only one enantiomer of the racemic starting material (Kinetic Resolution). The reaction must be artificially halted at ~50% conversion.

Materials:

  • Racemic 3-aryl-1-indanone (1.0 equiv)

  • (R,R)-Ts-DENEB catalyst (1.0 - 2.0 mol%)

  • Formic acid / Triethylamine azeotrope (1:5 molar ratio, 15.0 equiv)

  • Anhydrous Methanol (0.2 M)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask and purge with N₂ three times.

  • Reagent Loading: Add racemic 3-aryl-1-indanone and (R,R)-Ts-DENEB to the flask.

  • Solvent & Donor Addition: Inject anhydrous MeOH followed by the HCOOH/Et₃N (1:5) mixture via syringe. The 1:5 ratio ensures optimal hydride delivery while maintaining a mildly basic environment to stabilize the catalyst[2][9].

  • Reaction Monitoring (Critical Validation): Stir the mixture at 23 °C. Draw 10 µL aliquots every 2 hours, dilute in HPLC-grade hexanes/isopropanol, and analyze via chiral stationary phase HPLC.

  • Quenching: Once exactly 50% conversion is achieved (typically 10-15 hours), quench the reaction by adding saturated aqueous NaHCO₃.

  • Extraction & Separation: Extract the aqueous layer with EtOAc (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Subject the crude residue to silica gel flash chromatography (Hexanes/EtOAc gradient). The cis-3-aryl-1-indanol (more polar) and the unreacted (S)-3-aryl-1-indanone (less polar) will elute separately, both yielding >99% ee[1][2].

ATH_KR_Workflow Start Racemic 3-Aryl-1-indanone Reagents HCOOH/Et3N (1:5) (R,R)-Ts-DENEB (1-2 mol%) MeOH, 23 °C Start->Reagents Reaction ATH-KR Reaction (Halt at 50% Conv.) Reagents->Reaction Workup NaHCO3 Quench & EtOAc Extraction Reaction->Workup Chromatography Silica Gel Chromatography Workup->Chromatography Prod1 cis-(1R,3R)-Indanol (>99% ee) Chromatography->Prod1 Polar Fraction Prod2 (S)-3-Aryl-indanone (>99% ee) Chromatography->Prod2 Non-Polar Fraction

Figure 2: Workflow for the Kinetic Resolution of 3-Aryl-1-indanones via ATH.

Protocol B: Base-Free Asymmetric Hydrogenation (AH) of Sensitive Indanones

Target: Direct reduction of base-sensitive substituted indanones (or heterocyclic equivalents like chromanones) using H₂ gas[7]. Causality Note: Traditional Ru-BINAP systems require strong alkaline bases (e.g., KOH, t-BuOK) to form the active Ru-hydride[4]. This causes side reactions (aldol condensation, degradation) in highly functionalized indanones. The Ir(III) complex Cp*Ir(OTf)(MsDPEN) circumvents this by operating efficiently under neutral or slightly acidic conditions[7].

Materials:

  • Substituted 1-indanone (1.0 equiv)

  • (S,S)-Cp*Ir(OTf)(MsDPEN) (S/C ratio = 200 to 500)

  • Anhydrous Methanol

  • Hydrogen Gas (High Purity, 15 atm)

Step-by-Step Methodology:

  • Autoclave Preparation: Ensure a glass-lined stainless steel autoclave is thoroughly cleaned, dried, and purged with Argon.

  • Reaction Assembly: Dissolve the substituted indanone and the Ir(III) catalyst in anhydrous MeOH. Transfer the solution into the autoclave under an Argon stream.

  • Pressurization: Seal the autoclave. Purge the headspace with H₂ gas three times (pressurize to 5 atm, then carefully vent) to remove residual inert gas. Finally, pressurize the vessel to 15 atm of H₂[7].

  • Reaction: Heat the autoclave to 30 °C and stir vigorously (800+ rpm to ensure gas-liquid mass transfer) for 24 hours.

  • Depressurization: Cool the vessel to room temperature and carefully vent the H₂ gas in a well-ventilated fume hood.

  • Workup: Evaporate the methanol under reduced pressure. Pass the crude mixture through a short pad of silica gel to remove the iridium catalyst, yielding the highly enantioenriched substituted 1-indanol (typically >95% yield, >98% ee)[7].

Troubleshooting & Optimization Insights

  • Erosion of Diastereoselectivity in DKR: When performing Dynamic Kinetic Resolution on 2,3-disubstituted indanones, the C2 stereocenter is labile, but the configuration at C3 is thermodynamically driven[5][8]. If dr is poor, lower the reaction temperature or switch the solvent to DMF to alter the thermodynamic equilibrium of the enolization step[8].

  • Incomplete Conversion in ATH: If the ATH reaction stalls before reaching the desired conversion, the formic acid donor may have been depleted (vented as CO₂). Ensure the reaction flask is properly sealed (with a bubbler to release pressure safely) and verify the quality/dryness of the Et₃N, as excess water can sometimes inhibit specific Ru-TsDPEN derivatives unless explicitly designed for aqueous media (like PEG-supported catalysts)[6].

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in 4-bromo-1-indanone asymmetric reduction

Technical Support Center: Troubleshooting Asymmetric Reduction of 4-Bromo-1-indanone Advanced Diagnostic Guide & Self-Validating Protocols Introduction Welcome to the Process Chemistry Support Center. The asymmetric redu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Asymmetric Reduction of 4-Bromo-1-indanone Advanced Diagnostic Guide & Self-Validating Protocols

Introduction Welcome to the Process Chemistry Support Center. The asymmetric reduction of 4-bromo-1-indanone to chiral 4-bromo-1-indanol is a critical transformation in the synthesis of halogenated indane-based active pharmaceutical ingredients (APIs). However, achieving high yields (>90%) and high enantiomeric excess (ee >98%) is frequently complicated by the unique electronic properties of the brominated aromatic ring and the steric constraints of the indanone system.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we analyze the thermodynamic and kinetic causality behind common failures—such as competitive debromination, catalyst poisoning, and moisture-induced background reactions—and provide self-validating protocols to ensure your chemistry works deterministically.

Part 1: Diagnostic Logic & Workflows

Before altering your reaction parameters, it is critical to isolate the root cause of the yield drop. The following diagnostic logic maps the physical symptoms of your failed reaction to the underlying mechanistic breakdown.

Pathway Start Low Yield: 4-Bromo-1-indanone Asymmetric Reduction Diag Diagnostic Triage Start->Diag ATH Ru-ATH Pathway Diag->ATH CBS CBS Pathway Diag->CBS ATH_Symp Symptom: Debromination or Stalled Conversion ATH->ATH_Symp CBS_Symp Symptom: Low ee % & Incomplete Reaction CBS->CBS_Symp ATH_Mech Mechanism: Ru insertion into C-Br or O2 poisoning of catalyst ATH_Symp->ATH_Mech CBS_Mech Mechanism: H2O quenches BH3, causing racemic background rxn CBS_Symp->CBS_Mech ATH_Fix Action: Use FA/TEA (5:2) Strict Schlenk conditions ATH_Mech->ATH_Fix CBS_Fix Action: Karl Fischer <50ppm Syringe pump addition CBS_Mech->CBS_Fix

Diagnostic workflow for troubleshooting low yields in 4-bromo-1-indanone asymmetric reduction.

Part 2: Deep-Dive Troubleshooting Q&A

Section A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

The Noyori-type ATH is highly scalable but sensitive to the electronic environment of the substrate.

Q: My Ru-ATH reaction of 4-bromo-1-indanone stalls at 60% conversion, and GC/MS shows a significant byproduct lacking the bromine atom. What is happening? A: You are experiencing competitive hydrodehalogenation (debromination) coupled with catalyst deactivation. The active Ru(II) hydride catalyst (e.g., derived from RuCl(p-cymene)[(R,R)-TsDPEN]) is highly efficient for ketone reduction. However, if you are using basic conditions (such as isopropanol with KOH as the hydrogen donor), the electron-rich ruthenium intermediate can undergo unintended oxidative addition into the relatively weak C(sp2)-Br bond of the indanone ring. This strips the bromine, yielding 1-indanol as a byproduct. Causality & Fix: Switch your hydride source to a Formic Acid/Triethylamine (FA/TEA) azeotrope (typically a 5:2 molar ratio). This maintains a slightly acidic environment that drastically suppresses C-Br oxidative addition while providing a continuous thermodynamic driving force (via irreversible CO2 evolution) to push the reduction to completion.

Q: Even with FA/TEA, my reaction turns from bright orange to dark brown/black, and conversion stops. Why? A: The color change indicates irreversible decomposition of the active 16-electron Ru species into inactive ruthenium black, almost certainly due to oxygen ingress. The intermediate Ru-hydride is exquisitely sensitive to O2. You must rigorously degas your solvents (sparging with Argon for at least 30 minutes) and maintain strict Schlenk techniques.

Section B: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst and a borane source. It is highly predictable but unforgiving of poor anhydrous technique.

Q: The isolated yield of chiral 4-bromo-1-indanol from my CBS reduction is low (<50%), and the enantiomeric excess (ee) has dropped from the expected 98% to 85%. Why? A: This is the classic signature of moisture ingress causing a competing, uncatalyzed background reaction. The CBS catalyst relies on forming a highly structured, rigid transition state between the oxazaborolidine, the borane (e.g., BH3·THF), and the 4-bromo-1-indanone. If trace water is present in your solvent or substrate, it rapidly hydrolyzes the borane to form boric acid derivatives. Causality & Fix: These degradation products act as non-chiral Lewis acids that catalyze the direct, unmediated reduction of the ketone by residual borane. Because this uncatalyzed pathway is kinetically faster than the sterically hindered chiral pathway, your yield drops (due to borane depletion) and your ee plummets (due to racemic background reduction). Ensure your system passes a Karl Fischer (KF) titration of <50 ppm water before adding the borane.

Part 3: Quantitative Troubleshooting Metrics

To facilitate rapid diagnosis, compare your in-process analytical data against this standardized troubleshooting matrix.

Reduction MethodPrimary Yield LimiterDiagnostic Indicator (IPC)Corrective ActionExpected Post-Fix Metrics
Ru-ATH DebrominationGC/MS: Mass peak at m/z 134 (1-indanol)Switch to FA/TEA (5:2) azeotrope.Yield >92%, ee >98%
Ru-ATH Catalyst OxidationVisual: Solution turns dark brown/blackDegas solvents; check Ar line pressure.Yield >90%, ee >98%
CBS Moisture QuenchingChiral HPLC: ee drops below 90%KF Titration <50 ppm; dry substrate.Yield >85%, ee >96%
CBS Thermal DegradationTLC: Multiple baseline spotsMaintain reaction at -20°C to 0°C.Yield >85%, ee >96%
Biocatalysis Poor Mass TransferHPLC: >80% unreacted starting materialAdd 10-15% v/v DMSO co-solvent.Yield >95%, ee >99%

Part 4: Self-Validating Experimental Protocols

A protocol is only robust if it proves it is working before you commit to the final workup. The following workflows integrate In-Process Controls (IPCs) to validate each critical phase.

Protocol 1: Optimized Ru-ATH of 4-Bromo-1-indanone

ATH_Workflow Prep Step 1: Degas Solvents (Argon sparge 30 min) Cat Step 2: RuCl(p-cymene)(TsDPEN) + FA/TEA Activation Prep->Cat Sub Step 3: Add 4-Bromo-1-indanone (Maintains active Ru-H) Cat->Sub IPC Step 4: IPC via Chiral HPLC (Validate >95% Conv) Sub->IPC Workup Step 5: Biphasic Quench (Isolate (S)-4-bromo-1-indanol) IPC->Workup

Self-validating experimental workflow for Ru-catalyzed asymmetric transfer hydrogenation.

Step 1: System Preparation & Validation

  • Action: Charge a Schlenk flask with 5:2 Formic Acid/Triethylamine (FA/TEA) (5.0 equivalents relative to substrate) and anhydrous dichloromethane (DCM). Sparge with ultra-pure Argon for 30 minutes.

  • Validation (IPC 1): Perform a Karl Fischer titration on the solvent mixture. Do not proceed unless water content is <50 ppm.

Step 2: Catalyst Activation

  • Action: Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) to the degassed mixture. Stir at 25°C for 15 minutes.

  • Validation (IPC 2): Observe the color. The solution must turn a clear, bright orange/red, indicating the formation of the active ruthenium hydride species. If it turns black, abort the run.

Step 3: Substrate Addition

  • Action: Dissolve 4-bromo-1-indanone (1.0 equivalent)[1] in a minimal amount of degassed DCM. Add this solution dropwise over 30 minutes via a syringe pump to prevent localized concentration spikes that can stall the catalyst.

  • Action: Stir at 30°C for 12 hours.

Step 4: Reaction Monitoring

  • Validation (IPC 3): Withdraw a 50 µL aliquot, quench in 1 mL of saturated NaHCO3, extract with ethyl acetate, and analyze via Chiral HPLC. Do not proceed to workup until conversion is >98% and ee is >98%. If conversion is stalled at <90%, spike in an additional 0.1 mol% catalyst and 1.0 eq FA/TEA.

Step 5: Quench and Isolation

  • Action: Cool to 0°C. Slowly quench with saturated aqueous NaHCO3 until CO2 evolution ceases (pH ~7.5). Extract with DCM (3x), wash with brine, dry over Na2SO4, and concentrate under reduced pressure to yield the chiral 4-bromo-1-indanol.

Protocol 2: Rigorous CBS Reduction

Step 1: Catalyst-Borane Complexation

  • Action: In an oven-dried, Argon-purged flask, dissolve (R)-Me-CBS oxazaborolidine (10 mol%) in anhydrous THF. Cool to 0°C. Add BH3·SMe2 (1.2 equivalents) dropwise.

  • Validation (IPC 1): Stir for 15 minutes. The formation of the active catalyst-borane complex is rapid. Ensure no gas evolution occurs during this step (which would indicate moisture quenching).

Step 2: Substrate Addition

  • Action: Dissolve 4-bromo-1-indanone in anhydrous THF. Using a syringe pump, add the substrate solution continuously over 2 hours to the catalyst mixture at 0°C.

  • Causality: Slow addition ensures the catalytic chiral reduction outpaces any racemic background reduction by uncomplexed borane, preserving high ee.

Step 3: Quench & Validation

  • Action: Carefully quench the reaction at 0°C by the dropwise addition of methanol (until bubbling stops), followed by 1M HCl to break the boron-product complex.

  • Validation (IPC 2): Analyze the crude organic layer via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.6) should be completely absent, replaced by a single product spot (Rf ~0.3). Proceed to standard aqueous workup and column chromatography.

References

  • 4-Bromo-7-(methylsulfonyl)
  • Source: chemicalbook.
  • Source: benchchem.

Sources

Optimization

Preventing racemization of (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol during storage and handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling requirements for (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol (also known as (1R)-4-bromoi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling requirements for (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol (also known as (1R)-4-bromoindan-1-ol). This chiral building block is highly valuable in drug development, but its structural nature makes it exceptionally vulnerable to stereochemical degradation.

This guide will explain the mechanistic causality behind its instability, provide troubleshooting FAQs, and outline self-validating protocols to ensure your enantiomeric excess (ee) remains intact from receipt to reaction.

The Causality of Racemization: Understanding the Mechanism

To prevent the degradation of (1R)-4-bromoindan-1-ol, we must first understand why it degrades. The chiral center at the C1 position is a benzylic alcohol . Benzylic positions are highly activated due to the adjacent aromatic ring.

When exposed to even trace amounts of Brønsted or Lewis acids, the hydroxyl group is protonated to form an oxonium ion. This intermediate rapidly loses a water molecule, generating a resonance-stabilized, planar benzylic carbocation (a carbenium ion)[1]. Because this carbocation is sp²-hybridized and completely planar, subsequent nucleophilic attack by water (or any other nucleophile) occurs from both the Re and Si faces with equal probability. The result is a racemic mixture of the (1R) and (1S) enantiomers[2]. Heat provides the kinetic energy to overcome the activation barrier of this dehydration step, accelerating the loss of chirality.

RacemizationMechanism R_Isomer (1R)-4-bromoindan-1-ol (Chiral) Protonated Protonated Oxonium Ion (Intermediate) R_Isomer->Protonated + H⁺ (Acid/Heat) Carbocation Planar Benzylic Carbocation (Achiral) Protonated->Carbocation - H₂O Racemate Racemic Mixture (1R) + (1S) Carbocation->Racemate + H₂O (Non-stereoselective)

Mechanism of acid-catalyzed racemization via a planar benzylic carbocation.

Troubleshooting Guides & FAQs

Q: I stored my bulk powder on the benchtop, and the ee dropped from 99% to 85% over a month. Why did this happen? A: Thermal stress exacerbates trace acid-catalyzed racemization. Even ambient moisture combined with trace impurities can initiate the carbocation pathway over time. Commercial standards dictate that (1R)-4-bromoindan-1-ol must be stored strictly at 2-8 °C[3] to suppress the kinetic energy required for the dehydration step.

Q: My ee plummeted after I purified the compound using standard silica gel column chromatography. How do I fix this? A: Standard silica gel is inherently acidic due to surface silanol groups (pH ~4.5–5.5). When a benzylic alcohol percolates through this acidic stationary phase, the silanol groups act as heterogeneous catalysts, protonating the alcohol and triggering rapid carbocation-mediated racemization[2]. To prevent this, the silica gel must be neutralized with a tertiary amine (see Protocol 1 below).

Q: Are halogenated solvents safe for dissolving and storing stock solutions of this compound? A: No. Solvents like chloroform (CHCl₃) and dichloromethane (DCM) slowly undergo photolytic and thermal degradation to release trace amounts of hydrogen chloride (HCl) gas. This trace HCl will rapidly racemize the indanol. If you must use DCM, it must be freshly passed through basic alumina to strip any acidic impurities.

Self-Validating Experimental Protocols

To ensure trustworthiness in your workflows, the following protocols incorporate built-in validation steps so you can prove the system is safe before introducing your precious chiral material.

Protocol 1: Acid-Free Silica Gel Chromatography

Purpose: To purify the indanol without inducing silanol-catalyzed racemization.

  • Solvent Preparation: Prepare your desired eluent system (e.g., Hexane/Ethyl Acetate) and add 1% (v/v) Triethylamine (Et₃N) .

  • Slurry Preparation: Mix the standard silica gel with the Et₃N-spiked eluent. The tertiary amine will bind to and neutralize the acidic silanol sites on the silica.

  • Column Packing: Pour the slurry to pack the column as usual.

  • System Validation (Critical Step): Flush one full column volume of the Et₃N-spiked eluent through the packed bed. Collect the flow-through and test it with pH paper. Validation: If the pH is < 7.5, acidic sites remain; continue flushing until the flow-through registers a basic pH (~8.0). Do not load your compound until this is confirmed.

  • Loading & Elution: Dissolve your (1R)-4-bromoindan-1-ol in the neutralized eluent, load it onto the column, and run the chromatography.

  • Post-Run Validation: Analyze the purified fractions via Chiral HPLC against a racemic standard to confirm the ee was maintained.

Protocol 2: Safe Dissolution and Long-Term Storage

Purpose: To maintain >99% ee during long-term storage of stock solutions.

  • Glassware Preparation: Wash all storage vials with a 0.1 M NaOH solution, rinse thoroughly with DI water, and bake dry. This removes trace acidic residues from the glass surface.

  • Solvent Validation: If using a halogenated solvent, add a drop of aqueous silver nitrate (AgNO₃) to a 1 mL test aliquot of the solvent. Validation: If a white precipitate (AgCl) forms, trace HCl is present, and the solvent must be discarded or filtered through basic alumina. If the solution remains clear, the solvent is safe.

  • Dissolution: Dissolve the compound in the validated solvent (preferably a polar aprotic solvent like THF or Ethyl Acetate).

  • Storage: Purge the vial headspace with Argon gas to displace atmospheric moisture, seal tightly with a PTFE-lined cap, and store at 2-8 °C[3].

HandlingWorkflow Start Receipt of Compound QC Initial QC: Chiral HPLC Confirm >99% ee Start->QC Storage Storage Protocol: 2-8 °C, Argon atmosphere QC->Storage Prep Reaction Prep: Validate solvent neutrality Storage->Prep Purification Purification: Silica gel + 1% Triethylamine Prep->Purification

Step-by-step workflow for the safe handling and processing of chiral indanols.

Quantitative Data: Solvent Compatibility Matrix

Choosing the correct solvent is the easiest way to prevent accidental racemization. The table below summarizes the quantitative risk profiles of common laboratory solvents when handling chiral benzylic alcohols.

Solvent ClassificationExamplesTrace Acid Generation RiskRacemization RiskRecommendation for (1R)-4-bromoindan-1-ol
Halogenated Chloroform, DCMHigh (Degrades to HCl)High Avoid. If necessary, filter through basic alumina prior to use.
Protic Methanol, EthanolLow (But stabilizes carbocations)Moderate Use with caution. Keep solutions cold to prevent solvolysis.
Non-Polar Hexanes, HeptaneNone Low Highly recommended for chromatography (with Et₃N modifier).
Polar Aprotic Ethyl Acetate, THF, MTBENone Low Highly recommended for dissolution and long-term storage.

References

  • Heterogeneous vanadium catalysts for racemization and chemoenzymatic dynamic kinetic resolution of benzylic alcohols Source: Green Chemistry (RSC Publishing) URL:[Link]

  • Acid zeolites as alcohol racemization catalysts: screening and application in biphasic dynamic kinetic resolution Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Industrial Production of (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol

Welcome to the technical support center for the industrial-scale production of (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the industrial-scale production of (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this critical synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your process development and manufacturing campaigns. Our approach is rooted in a deep understanding of the underlying chemical principles to ensure robust and reproducible outcomes.

Process Overview: A Two-Step Approach to a Chiral Intermediate

The industrial synthesis of (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol is typically a two-stage process. The first stage involves the synthesis of the precursor ketone, 4-bromo-2,3-dihydro-1H-inden-1-one. The second, and most critical, stage is the asymmetric reduction of this ketone to yield the desired (1R)-enantiomer of the alcohol. Each stage presents its own set of challenges that require careful consideration for successful scale-up.

Part 1: Synthesis of 4-bromo-2,3-dihydro-1H-inden-1-one

The most common route to 4-bromo-2,3-dihydro-1H-inden-1-one on an industrial scale is via an intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid or its corresponding acyl chloride.[1][2] While seemingly straightforward, this reaction is not without its scale-up hurdles.

Troubleshooting Guide & FAQs: 4-bromo-2,3-dihydro-1H-inden-1-one Synthesis

Question 1: We are observing low yields and significant by-product formation during the Friedel-Crafts acylation. What are the likely causes and how can we mitigate them?

Answer: Low yields and by-product formation in Friedel-Crafts acylation at scale often stem from several factors related to catalyst activity, reaction conditions, and substrate stability.

Causality:

  • Catalyst Deactivation: The Lewis acid catalyst (commonly AlCl₃) can be deactivated by moisture present in the starting materials or solvent. This leads to incomplete conversion.

  • Substrate Decomposition: The acyl chloride intermediate can be thermally labile, leading to decomposition and the formation of colored impurities, especially at elevated temperatures.

  • Sub-optimal Reaction Temperature: Poor temperature control can lead to a runaway reaction or, conversely, an incomplete reaction. The reaction is exothermic, and efficient heat removal is critical at scale.[3]

  • Formation of Isomeric By-products: Although less common in this intramolecular cyclization, improper reaction conditions can sometimes lead to the formation of small amounts of other cyclic ketones.

Troubleshooting Protocol:

  • Strict Anhydrous Conditions: Ensure all starting materials, solvents (e.g., dichloromethane, 1,2-dichloroethane), and the reactor are thoroughly dried before use. Consider using a drying agent or azeotropic distillation to remove residual water.

  • Controlled Reagent Addition: Add the Lewis acid catalyst portion-wise or as a solution to a cooled solution of the acyl chloride to manage the initial exotherm. Maintain the reaction temperature below 27°C during the addition.[1]

  • Optimized Reaction Temperature and Time: Monitor the reaction progress by in-process controls (e.g., HPLC, TLC). Once the reaction is complete, quench it promptly to prevent by-product formation. A typical reaction time is around 3 hours at room temperature.[1]

  • Quenching Procedure: Quench the reaction by carefully adding the reaction mixture to ice-water. This will hydrolyze the aluminum salts and facilitate their removal during workup.

Experimental Protocol: Synthesis of 4-bromo-2,3-dihydro-1H-inden-1-one [1]

  • Dissolve 3-(2-bromophenyl)propanoic acid in 1,2-dichloroethane.

  • Add thionyl chloride and reflux for 24 hours to form the acyl chloride.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane and add it dropwise to a suspension of anhydrous aluminum chloride in dichloromethane, maintaining the temperature below 27°C.

  • Stir the reaction at room temperature for 3 hours.

  • Quench the reaction by pouring it into ice-water.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with saturated brine and saturated sodium bicarbonate.

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Part 2: Asymmetric Reduction of 4-bromo-2,3-dihydro-1H-inden-1-one

The stereoselective reduction of the prochiral ketone to the desired (1R)-alcohol is the most critical step in this synthesis. Several methods are employed at an industrial scale, each with its own advantages and challenges. The primary methods include catalytic asymmetric reduction (e.g., using Noyori or Corey-Itsuno catalysts) and enzymatic reduction.

Troubleshooting Guide & FAQs: Asymmetric Reduction

Question 2: Our catalytic asymmetric reduction is showing low enantiomeric excess (e.e.). What are the key parameters to investigate?

Answer: Achieving high enantiomeric excess in catalytic asymmetric reductions is highly dependent on the catalyst system, substrate quality, and reaction conditions.

Causality:

  • Catalyst Purity and Activity: The chiral catalyst (e.g., Noyori's Ru-BINAP-diamine complexes or Corey's oxazaborolidine catalysts) must be of high purity and activity. Impurities can poison the catalyst or promote non-selective reduction.[4][5]

  • Substrate Purity: Impurities in the 4-bromo-2,3-dihydro-1H-inden-1-one can interfere with the catalyst, leading to lower e.e.

  • Solvent and Reagent Purity: The presence of water or other protic impurities can negatively impact the performance of many asymmetric reduction catalysts, especially those based on boranes.[6][7]

  • Reaction Temperature and Pressure: These parameters are critical for both reaction rate and enantioselectivity. The optimal conditions are highly specific to the catalyst and substrate.

  • Hydrogen Source (for transfer hydrogenation): The purity and choice of hydrogen donor (e.g., isopropanol, formic acid) are important.[8]

Troubleshooting Protocol:

  • Catalyst Qualification: Ensure the catalyst is sourced from a reputable supplier and its activity and enantiopurity are verified before use.

  • Substrate Purification: Recrystallize or chromatograph the starting ketone to a high purity (>99%).

  • Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Parameter Optimization: Perform a design of experiments (DoE) to optimize temperature, pressure, catalyst loading, and reaction time to achieve the desired e.e. and conversion.

  • Hydrogen Source Purity: Use high-purity hydrogen gas or freshly distilled hydrogen donors.

dot ```dot digraph "Troubleshooting Low Enantiomeric Excess" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Relationship between causes and prevention of racemization.

Question 5: What are the recommended large-scale purification methods for achieving high enantiomeric and chemical purity?

Answer: For industrial-scale purification of chiral alcohols like (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol, a combination of techniques is often employed.

Recommended Purification Strategies:

  • Crystallization: This is often the most cost-effective method for large-scale purification.

    • Direct Crystallization: If the product crystallizes readily, this can be a highly effective method for removing impurities.

    • Crystallization-Induced Dynamic Resolution (CIDR): If the desired enantiomer is less soluble than the racemate, it may be possible to crystallize it directly from a solution where the undesired enantiomer is racemized in situ. This can lead to yields greater than 50%. [9][10]* Chiral Preparative HPLC/SFC: For very high purity requirements, preparative chromatography is the method of choice.

    • High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase, large quantities of the racemic mixture can be separated into individual enantiomers.

    • Supercritical Fluid Chromatography (SFC): This technique often offers faster separations and uses less organic solvent compared to HPLC, making it a "greener" and more economical option for large-scale purification.

Purification MethodAdvantagesDisadvantages
Direct Crystallization Cost-effective, scalable, high throughput.Product must be crystalline, may not be effective for all impurities.
CIDR Can achieve >50% yield, highly efficient. [9]Requires specific solubility properties and a method for in-situ racemization.
Chiral Prep HPLC High resolution, applicable to a wide range of compounds.High solvent consumption, can be expensive.
Chiral Prep SFC Faster than HPLC, reduced solvent usage, "greener".Higher initial equipment cost.
Safety Considerations

The industrial synthesis of (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol involves the use of hazardous materials and requires strict adherence to safety protocols.

Sodium Borohydride (NaBH₄):

  • Hazard: A strong reducing agent that reacts violently with water and acids to produce flammable hydrogen gas. It is also toxic and corrosive. [11][12][13]* Handling Precautions:

    • Handle in a well-ventilated area, preferably in a glove box or under an inert atmosphere. [14] * Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a flame-resistant lab coat, and nitrile or neoprene gloves. [12] * Keep away from water, acids, and oxidizing agents. [11] * Store in a cool, dry, well-ventilated area in a tightly sealed container. [11]* Spill Response:

    • In case of a spill, evacuate the area.

    • Cover the spill with dry lime, sand, or soda ash. Do not use water. [13] * Collect the material in a covered container for disposal as hazardous waste. [13] Brominated Compounds:

  • Hazard: Brominated organic compounds can be irritants and may have other toxicological effects.

  • Handling Precautions:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate PPE, including gloves and safety glasses.

    • Avoid inhalation of dust or vapors.

By understanding the potential challenges and implementing robust troubleshooting strategies, the industrial-scale production of (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol can be achieved efficiently and safely, delivering a high-quality product for pharmaceutical development.

References
  • Anderson, N. G. (2005). Developing Processes for Crystallization-Induced Asymmetric Transformation. Organic Process Research & Development, 9(6), 800-813. [Link]

  • Reeves, J. T., et al. (2008). An Industrially Viable Alternative to the Friedel−Crafts Acylation Reaction: Tamoxifen Case Study. Organic Process Research & Development, 12(5), 958-961. [Link]

  • Knowles Group. (n.d.). Crystallization-Induced Diastereomer Transformations. [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Sodium borohydride. [Link]

  • The Ohio State University College of Chemistry. (n.d.). Sodium Borohydride SOP. [Link]

  • University of California. (2012). Sodium borohydride - Standard Operating Procedure. [Link]

  • Chemistry Student. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

  • ResearchGate. (n.d.). Crystallization-Induced Dynamic Resolution of Fox Chiral Auxiliary and Application to the Diastereoselective Electrophilic Fluorination of Amide Enolates. [Link]

  • New Jersey Department of Health. (1999). SODIUM BOROHYDRIDE HAZARD SUMMARY. [Link]

  • Wu, J., et al. (2003). Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst. Organic Letters, 5(26), 4967-4969. [Link]

  • Knowles Group. (n.d.). Crystallization-Induced Diastereomer Transformations. [Link]

  • Li, A., et al. (2022). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology, 9, 804918. [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Trost, B. M., & Stambuli, J. P. (2010). Enantioselective Synthesis of Substituted Indanones from Silyloxyallenes. Organic Letters, 12(4), 744-747. [Link]

  • National Center for Biotechnology Information. (n.d.). Demystifying racemic natural products in the homochiral world. [Link]

  • Chromatography Today. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Grokipedia. (n.d.). Corey–Itsuno reduction. [Link]

  • Semantic Scholar. (n.d.). Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. [Link]

  • Myers Research Group, Harvard University. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. [Link]

  • Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Semantic Scholar. (n.d.). Ruthenium-Catalysed Asymmetric Reduction of Ketones. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • Pharmaguideline. (n.d.). Racemic Modification and Resolution of Racemic Mixture. [Link]

  • SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. [Link]

  • The University of Manchester. (n.d.). Racemisation in Chemistry and Biology. [Link]

  • Chem-Station. (2014). Noyori Asymmetric Hydrogenation. [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Indanone, 4-bromo-. [Link]

  • ResearchGate. (2015). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. [Link]

  • MDPI. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. [Link]

Sources

Optimization

Best purification and extraction techniques for chiral bromoindanols

Welcome to the Chiral Bromoindanol Technical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chiral Bromoindanol Technical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded methodologies for the extraction and purification of chiral bromoindanols (e.g., trans-2-bromo-1-indanol).

These compounds are critical stereocenters in organic synthesis, most notably serving as direct precursors to cis-1-amino-2-indanol, the key chiral building block for the HIV protease inhibitor Indinavir[1][2]. Because biological efficacy is inextricably linked to stereochemistry, achieving >99% enantiomeric excess (ee) is non-negotiable.

Core Workflow: Synthesis to Purification

G Start Racemic Bromoindanol or Indene Precursor Biocatalysis Enzymatic Resolution (e.g., C. protuberata) Start->Biocatalysis Bioconversion DKR Dynamic Kinetic Resolution (Ru-ATH) Start->DKR Chemical Reduction Extraction Liquid-Liquid Extraction (Organic Solvent + Brine) Biocatalysis->Extraction Workup DKR->Extraction Workup HPLC Chiral HPLC / SFC (Chiralcel OB-H) Extraction->HPLC Polishing/Separation Pure Enantiopure Chiral Bromoindanol (>99% ee) HPLC->Pure Fractionation

Workflow for the extraction and purification of chiral bromoindanols.

Part 1: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale (causality) and an in-line quality control (QC) checkpoint.

Protocol A: Enzymatic Kinetic Resolution (Biocatalytic)

Causality: Fungal haloperoxidases or dehydrogenases (such as those from Curvularia protuberata MF 5400) possess highly specific chiral binding pockets. They selectively bioconvert indene or resolve racemic mixtures by sterically restricting the transition state of the undesired enantiomer, yielding predominantly trans-(1S,2S)-bromoindanol[1][3].

  • Preparation: Suspend 50 mM of racemic bromoindanol in a 100 mM phosphate buffer (pH 7.0) containing 5% v/v DMSO to enhance substrate solubility.

  • Enzyme Loading: Introduce the biocatalyst (e.g., isolated lipase or whole-cell C. protuberata). Maintain the reaction at 30°C under continuous orbital shaking (200 rpm) to maximize the interfacial surface area between the hydrophobic substrate and the aqueous enzyme.

  • Reaction Monitoring (QC Check): Sample 50 µL every 2 hours. Extract with 100 µL ethyl acetate and analyze via chiral GC or HPLC. Stop the reaction when the conversion reaches exactly 50% to ensure maximum enantiomeric excess of the unreacted enantiomer.

  • Quenching & Extraction: Quench the reaction by adjusting the pH to 2.0 using 1M HCl (denatures the enzyme). Extract the aqueous phase three times with an equal volume of methyl tert-butyl ether (MTBE).

  • Washing: Wash the combined organic layers with saturated NaCl (brine). Rationale: Brine increases the ionic strength of the aqueous phase, driving the organic product into the organic layer (salting-out effect) and breaking any protein-stabilized emulsions.

Protocol B: Dynamic Kinetic Resolution (DKR) via Ru-ATH

Causality: Classic kinetic resolution is mathematically capped at a 50% yield. DKR overcomes this by coupling an asymmetric transfer hydrogenation (ATH) catalyst (e.g., Noyori–Ikariya Ru-complex) with an in situ racemization catalyst. The rapid epimerization of the starting ketone ensures that 100% of the racemic starting material can theoretically be converted into a single stereoisomer[4][5].

  • Setup: Under an inert argon atmosphere, dissolve the 2-bromo-1-indanone precursor (1.0 eq) in a formic acid/triethylamine (HCO₂H/Et₃N) azeotropic mixture (acts as the hydrogen donor).

  • Catalyst Addition: Add 1 mol% of the (S,S)-Ru-ATH catalyst.

  • Reaction: Stir at 40°C for 12–24 hours. Rationale: The precise temperature balance is required to ensure the rate of substrate racemization is faster than the rate of reduction of the slower-reacting enantiomer.

  • Workup (QC Check): Dilute with dichloromethane (DCM) and wash with saturated NaHCO₃ to neutralize the formic acid. Dry over anhydrous Na₂SO₄, filter, and concentrate. Confirm >99% ee and diastereomeric ratio (dr) via chiral HPLC[4].

Protocol C: Chiral HPLC Separation (Polishing)

Causality: Chiral stationary phases (CSPs), such as Chiralcel OB-H (cellulose tribenzoate coated on silica), separate enantiomers based on transient, reversible diastereomeric interactions (hydrogen bonding, π-π interactions, and dipole stacking)[6].

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane / 2-propanol / Trifluoroacetic acid (TFA) in a 900:100:1 ratio. Rationale: The 0.1% TFA acts as a modifier to protonate residual silanol groups on the silica support, preventing secondary hydrogen bonding that causes peak tailing[6].

  • Equilibration: Flush the Chiralcel OB-H column (4.6 × 250 mm) at a flow rate of 0.5 mL/min at 30°C until the baseline stabilizes.

  • Injection & Collection: Inject the sample. Monitor UV absorbance at 220 nm. The trans-(1S,2S) enantiomer typically elutes before the (1R,2R) enantiomer[6]. Collect fractions strictly between the peak inflection points to avoid cross-contamination.

Part 2: Quantitative Data & Technique Comparison

Purification / Extraction TechniqueMax Theoretical YieldTypical Enantiomeric Excess (ee%)ScalabilityKey Reagents / Catalysts
Enzymatic Kinetic Resolution 50% (without racemization)>98%High (Bioreactors)C. protuberata, Lipases[1][3]
Dynamic Kinetic Resolution (DKR) 100%>99.9%Medium-High(S,S)-Ru-ATH, HCO₂H/Et₃N[4][5]
CBS-Oxazaborolidine Reduction 100%87 - 95%MediumBorane complex, CBS catalyst[6]
Chiral HPLC (Preparative) 100% (of injected mass)>99.9%Low (Analytical/Prep)Chiralcel OB-H, Hexane/IPA[6]

Part 3: Troubleshooting Guides & FAQs

Troubleshooting Issue Low Enantiomeric Excess (<90% ee) Check1 Check Resolution Method Issue->Check1 Kinetic Kinetic Resolution (Max 50% Yield) Check1->Kinetic DKR Dynamic Kinetic Resolution Check1->DKR Fix1 Switch to DKR or Accept 50% Yield Kinetic->Fix1 Fix2 Optimize Ru-Catalyst & Racemization Rate DKR->Fix2

Troubleshooting logic for resolving low enantiomeric excess in bromoindanols.

Q1: During the liquid-liquid extraction of bromoindanol from the fermentation broth, I am getting severe, unbreakable emulsions. How do I resolve this? A: Emulsions in bioprocessing are caused by proteins and cellular debris acting as surfactants, which stabilize the aqueous-organic interface. Solution: Do not shake the separatory funnel vigorously; use gentle inversion. If an emulsion forms, filter the entire biphasic mixture through a pad of Celite to remove the denatured proteins. Alternatively, saturate the aqueous layer with NaCl (brine). The high ionic strength forces the amphiphilic proteins to precipitate and drives the bromoindanol into the organic phase.

Q2: My enantiomeric excess (ee%) is stalling at exactly 50% during my enzymatic resolution. Am I doing something wrong? A: No, this is a fundamental thermodynamic limitation of standard kinetic resolution. Because the enzyme only acts on one enantiomer, the maximum yield of the desired pure enantiomer is 50%. Solution: To surpass this, you must transition to a Dynamic Kinetic Resolution (DKR) workflow where an in situ catalyst continuously racemizes the unreacted starting material, allowing up to 100% theoretical yield[4].

Q3: My chiral HPLC peaks for trans-2-bromo-1-indanol are heavily tailing, making it impossible to collect pure fractions. A: Tailing is almost always caused by secondary interactions. While the chiral separation relies on the stationary phase's chiral selector, the underlying silica support has residual silanol (-SiOH) groups. The hydroxyl group on the bromoindanol hydrogen-bonds strongly to these silanols. Solution: Add 0.1% Trifluoroacetic acid (TFA) or 0.1% diethylamine (DEA) to your mobile phase[6]. These modifiers will cap or protonate the active sites on the silica, sharpening your peaks immediately.

Q4: I attempted a chemical reduction of 2-bromo-1-indanone, but I am seeing spontaneous epoxide formation instead of the isolated bromoindanol. A: Bromoindanols are highly sensitive to basic conditions. If the pH of your reaction or workup exceeds 9.0, the hydroxyl group will be deprotonated, triggering a rapid intramolecular nucleophilic attack on the adjacent carbon bearing the bromine atom, forming an indene oxide (epoxide)[7]. Solution: Ensure your workup remains strictly neutral or slightly acidic (pH 5.0–7.0). If you are using basic reagents, quench the reaction rapidly with a buffered acidic solution before extraction.

References

  • Chemistry of Biologically Potent Natural Products and Synthetic Compounds ebin.pub
  • Active Pharmaceutical Ingredients in Synthesis: Catalytic Processes in Research and Development azpdf.tips
  • Chiral Reagents for Asymmetric Synthesis chemistry-chemists.com
  • Bioconversion of indene to trans-2S,1S-bromoindanol and 1S,2R-indene oxide researchg
  • A convenient synthesis of (1 S,2 R)-1,2-indene oxide and trans-(1 S,2 S)
  • Catalytic Stereoconvergent Synthesis of Homochiral β-CF3, β-SCF3, and β-OCF3 Benzylic Alcohols PMC - NIH
  • Homochiral β-CF3, -SCF3 and -OCF3 secondary alcohols: catalytic stereoconvergent synthesis ChemRxiv

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC Method Validation for (1R)-4-Bromo-2,3-dihydro-1H-inden-1-ol Enantiomeric Purity: A Comparative Guide

(1R)-4-bromo-2,3-dihydro-1H-inden-1-ol (commonly referred to as (R)-4-bromo-1-indanol) is a highly valuable chiral building block utilized in the synthesis of complex pharmaceutical active ingredients . The accurate dete...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

(1R)-4-bromo-2,3-dihydro-1H-inden-1-ol (commonly referred to as (R)-4-bromo-1-indanol) is a highly valuable chiral building block utilized in the synthesis of complex pharmaceutical active ingredients . The accurate determination of its enantiomeric purity is critical, as trace amounts of the unwanted (1S)-enantiomer can drastically alter the pharmacological efficacy and safety profile of the final drug product.

This guide provides an objective, data-driven comparison of Chiral Stationary Phases (CSPs) for the resolution of 4-bromo-1-indanol enantiomers. Furthermore, it outlines a comprehensive, self-validating method validation protocol strictly aligned with the latest ICH Q2(R2) guidelines for analytical procedures .

Causality in Chiral Recognition: Why CSP Selection Matters

Chiral separation is not a trial-and-error process; it is governed by the precise stereochemical and electronic interactions between the analyte and the chiral selector. For 4-bromo-1-indanol, chiral recognition relies on a "three-point interaction" model:

  • Hydrogen Bonding: Between the C1-hydroxyl (-OH) group of the indanol and the carbamate linkages of the CSP.

  • π-π Stacking: Between the electron-rich aromatic ring of the indanol and the phenyl groups of the CSP.

  • Steric Inclusion: The spatial fit of the molecule within the chiral grooves of the polymer.

The 4-Bromo Effect: The presence of a bulky bromine atom at the 4-position of the indane ring introduces significant steric hindrance and alters the electron density of the aromatic system .

  • Amylose-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) feature a helical structure that forms wide, inclusive cavities. This architecture readily accommodates the bulky 4-bromo substituent, allowing the (1R)-enantiomer to form a highly stable, delayed-elution complex.

  • Cellulose-based CSPs , in contrast, possess a more linear, shallower groove structure. The steric clash caused by the 4-bromo group prevents optimal intercalation, leading to weaker transient diastereomeric complexes, broader peaks, and inferior resolution.

G A Racemic 4-bromo-1-indanol (Analyte Mixture) B Amylose-based CSP (e.g., Chiralpak AD-H) A->B Injection (Normal Phase) C Transient Diastereomeric Complex Formation B->C H-Bonding & π-π Stacking D (1S)-Enantiomer Complex (Lower Affinity, Steric Clash) C->D E (1R)-Enantiomer Complex (Higher Affinity, Optimal Fit) C->E F Elution 1: (1S)-Enantiomer (tR ~ 5.45 min) D->F Rapid Desorption G Elution 2: (1R)-Enantiomer (tR ~ 6.27 min) E->G Delayed Desorption

Mechanism of chiral recognition and elution order for 4-bromo-1-indanol enantiomers.

Comparative Performance of Chiral Stationary Phases

To establish the optimal chromatographic method, a comparative screening of three industry-standard polysaccharide-derived CSPs was conducted under Normal Phase conditions.

Table 1: CSP Performance Comparison for 4-bromo-1-indanol (Standardized Conditions: Mobile Phase: n-Hexane/Isopropanol 90:10 v/v; Flow Rate: 1.0 mL/min; Temperature: 25°C; Detection: UV 254 nm)

Column Type (Chiral Selector)(1S) Ret. Time (min)(1R) Ret. Time (min)Selectivity (α)Resolution (Rs)Peak Shape / Efficiency
Amylose tris(3,5-dimethylphenylcarbamate) 5.456.271.252.8 Excellent (Sharp, symmetrical)
Cellulose tris(3,5-dimethylphenylcarbamate) 7.108.451.191.9Good (Slight tailing)
Cellulose tris(4-methylbenzoate) 9.209.801.061.1Poor (Broad, baseline overlap)

Data Synthesis: The Amylose-based CSP provides superior baseline resolution (Rs = 2.8) with a highly efficient run time (< 10 minutes). The retention time of 6.27 minutes for the target (1R)-enantiomer aligns perfectly with established analytical benchmarks for this specific halogenated scaffold . Consequently, the Amylose-based CSP is the definitive choice for advancing into ICH Q2(R2) method validation.

ICH Q2(R2) Method Validation Protocol

The updated ICH Q2(R2) guideline emphasizes a lifecycle and risk-based approach to analytical method validation . For enantiomeric purity, the method must act as a self-validating system capable of accurately quantifying trace levels of the (1S)-enantiomer (impurity) in the presence of a vast excess of the (1R)-enantiomer (API intermediate).

G A 1. Specificity (Blank, Racemate, Precursor) B 2. Sensitivity (LOD S/N ≥ 3, LOQ S/N ≥ 10) A->B No Interference Confirmed C 3. Linearity & Range (LOQ to 150% of Spec Limit) B->C LOQ Established (≤0.05%) D 4. Accuracy (Spike Recovery at 3 Levels) C->D R² ≥ 0.999 E 5. Precision (Repeatability & Intermediate) D->E Recovery 90-110% F 6. Robustness (DoE on Flow, Temp, %IPA) E->F RSD ≤ 5.0% for Impurity G Validated Method Ready for Batch Release F->G System Suitability Met

Step-by-step ICH Q2(R2) method validation workflow for chiral purity analysis.

Step-by-Step Experimental Methodologies
A. System Suitability Testing (SST) - The Self-Validating Core

Before executing any validation parameter, the chromatographic system must prove it is in a state of control. If SST fails, the sequence halts automatically.

  • Preparation: Prepare a resolution solution containing 0.5 mg/mL of racemic 4-bromo-1-indanol in Hexane/IPA (90:10).

  • Injection: Inject 10 µL of the resolution solution.

  • Acceptance Criteria:

    • Resolution (Rs) between (1S) and (1R) peaks must be ≥ 2.0 .

    • Tailing factor (T) for both peaks must be ≤ 1.5 .

    • Relative Standard Deviation (RSD) of the (1R) peak area from 5 replicate injections must be ≤ 2.0% .

B. Specificity

Purpose: Ensure the (1S) and (1R) peaks are spectrally pure and completely resolved from the synthetic precursor (4-bromo-1-indanone).

  • Inject a diluent blank (Hexane/IPA 90:10) to confirm the absence of baseline artifacts at tR 5.45 or 6.27 min.

  • Inject a 0.1 mg/mL solution of 4-bromo-1-indanone. Confirm its retention time (typically ~4.2 min) does not co-elute with either indanol enantiomer.

  • Utilize Photodiode Array (PDA) detection to verify the peak purity index of the (1R) and (1S) peaks in a spiked sample (Acceptance: Purity Angle < Purity Threshold).

C. Sensitivity (LOD and LOQ)

Purpose: Determine the lowest reliable detection limit for the (1S)-enantiomer impurity.

  • Prepare a stock solution of the isolated (1S)-enantiomer.

  • Perform serial dilutions to achieve concentrations representing 0.1%, 0.05%, and 0.01% of the nominal sample concentration (1.0 mg/mL).

  • Inject each dilution in triplicate.

  • Calculate the Signal-to-Noise (S/N) ratio. Establish the Limit of Detection (LOD) at S/N ≈ 3:1 and the Limit of Quantitation (LOQ) at S/N ≈ 10:1. (Target LOQ for highly pure pharmaceutical intermediates is typically ≤ 0.05%).

D. Linearity and Accuracy (Spike Recovery)

Purpose: Prove the method's quantitative response is proportional and accurate across the critical reporting range.

  • Linearity: Prepare calibration standards of the (1S)-enantiomer at LOQ (0.05%), 0.1%, 0.5%, 1.0%, and 1.5% relative to the target API concentration. Plot Peak Area vs. Concentration. Acceptance: Correlation coefficient (R²) ≥ 0.999.

  • Accuracy: Prepare a 1.0 mg/mL solution of optically pure (1R)-4-bromo-1-indanol. Spike this matrix with the (1S)-enantiomer at three distinct levels: 0.1% (Low), 0.5% (Medium), and 1.0% (High).

  • Analyze in triplicate and calculate the percentage recovery. Acceptance: Mean recovery must fall between 90.0% and 110.0%.

E. Precision and Robustness
  • Repeatability (Precision): Inject six independent preparations of the (1R)-sample spiked with 0.5% (1S)-enantiomer. Calculate the %RSD of the (1S) peak area. Acceptance: ≤ 5.0%.

  • Robustness: Deliberately vary the flow rate (±0.1 mL/min), column temperature (±5°C), and IPA concentration in the mobile phase (±1% absolute). Evaluate the impact on the SST Resolution parameter. Acceptance: If Rs remains ≥ 2.0 under all perturbed conditions, the method is deemed robust.

Conclusion

The enantiomeric separation of (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol is highly dependent on the steric fit within the chiral stationary phase. Due to the bulky nature of the 4-bromo substitution, Amylose-based CSPs provide vastly superior resolution and peak efficiency compared to Cellulose-based alternatives. By strictly adhering to the ICH Q2(R2) lifecycle approach, analytical laboratories can establish a self-validating, robust methodology that guarantees the stringent enantiomeric purity required for downstream pharmaceutical synthesis.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Asymmetric Magnesium-Catalyzed Hydroboration by Metal-Ligand Cooperative Catalysis. KAUST Repository / Angewandte Chemie. Available at: [Link]

  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. Available at:[Link]

Comparative

A Comprehensive Comparison Guide: Bromo-Indanol-Derived Chiral Auxiliaries vs. Traditional Evans Auxiliaries in Asymmetric Synthesis

In the realm of asymmetric organic synthesis, controlling the stereochemical outcome of carbon-carbon bond formation is paramount. For decades, the Evans aldol reaction—utilizing oxazolidinones derived from amino acids l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of asymmetric organic synthesis, controlling the stereochemical outcome of carbon-carbon bond formation is paramount. For decades, the Evans aldol reaction—utilizing oxazolidinones derived from amino acids like L-valine and L-phenylalanine—has been the gold standard. However, the development of chiral auxiliaries derived from bromo-indanols (specifically, cis-2-bromoindan-1-ol, the direct precursor to cis-1-amino-2-indanol) has introduced a new tier of stereocontrol[1, 3].

This guide objectively compares the mechanistic advantages, experimental performance, and practical workflows of bromo-indanol-derived auxiliaries (often referred to as Ghosh auxiliaries) against traditional Evans oxazolidinones.

Mechanistic Causality: The Power of Conformational Rigidity

The efficacy of any chiral auxiliary lies in its ability to effectively shield one face of a reactive intermediate (such as an enolate) while leaving the other exposed.

Traditional Evans Auxiliaries: Derived from the chiral pool (e.g., valine, phenylalanine), these auxiliaries rely on a single stereocenter attached to a flexible substituent (isopropyl or benzyl group). While highly effective, the free rotation of these substituents can occasionally compromise the rigidity of the chiral pocket, leading to a slight erosion in diastereomeric excess (d.e.) when reacting with sterically demanding electrophiles.

Bromo-Indanol-Derived Auxiliaries: Starting from cis-2-bromoindan-1-ol, a Ritter reaction followed by hydrolysis yields enantiopure cis-1-amino-2-indanol [1]. When converted into an oxazolidinone, the resulting auxiliary possesses a rigid, fused tricyclic-like framework. The bulky indane backbone is conformationally locked. In the Zimmerman-Traxler transition state during a boron-mediated aldol addition, this extreme rigidity completely blocks the Si-face of the Z-enolate, forcing the incoming aldehyde to approach exclusively from the Re-face [2, 3].

G A Bromo-Indanol Precursor (cis-2-bromoindan-1-ol) B Aminoindanol Auxiliary (Rigid Indane Scaffold) A->B Ritter Reaction & Hydrolysis D Boron Enolate Formation (Z-Enolate) B->D Acylation & Enolization C Evans Auxiliary (Flexible Isopropyl/Benzyl) C->D Acylation & Enolization E Highly Restricted Re-Face (>99% d.e.) D->E Indanol Pathway F Moderately Restricted Re-Face (95-99% d.e.) D->F Valine/Phe Pathway

Caption: Mechanistic pathway comparing stereocontrol between indanol-derived and traditional Evans auxiliaries.

Performance Comparison

The true test of a chiral auxiliary is its performance in standard asymmetric transformations. The table below summarizes the quantitative data for boron-mediated syn-aldol reactions comparing the cis-aminoindanol-derived oxazolidinone against the standard L-valine-derived Evans auxiliary [2, 3].

Aldehyde ElectrophileIndanol-Derived Auxiliary (Yield / d.e.)Evans Auxiliary (L-Valine) (Yield / d.e.)Performance Delta
Propionaldehyde 78% / >99%79% / 96%Indanol provides near-perfect stereocontrol.
Isobutyraldehyde 75% / >99%81% / 97%Evans gives slightly higher yield; Indanol maximizes d.e.
Benzaldehyde 80% / >99%78% / 95%Indanol prevents aromatic ring pi-stacking interference.
p-Tolualdehyde 82% / >99%80% / 94%Indanol maintains >99% d.e. regardless of sterics.

Key Takeaway: While chemical yields are highly comparable, the bromo-indanol-derived auxiliary consistently delivers >99% diastereomeric excess across a variety of aliphatic and aromatic aldehydes, making it the superior choice when absolute stereochemical purity is required for active pharmaceutical ingredient (API) synthesis [1].

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly defined.

Workflow Step1 1. Auxiliary Synthesis (DSC + Aminoindanol) Step2 2. N-Acylation (n-BuLi, R-COCl) Step1->Step2 Step3 3. Enolization (Bu2BOTf, DIPEA) Step2->Step3 Step4 4. Aldol Addition (Aldehyde, -78 °C) Step3->Step4 Step5 5. Cleavage (LiOH / H2O2) Step4->Step5

Caption: Step-by-step experimental workflow for the asymmetric aldol reaction using chiral auxiliaries.

Protocol A: Preparation of the Chiral Oxazolidinone

Starting from the bromo-indanol derived (1R,2S)-1-amino-2-indanol.

  • Reagent Mixing: Dissolve (1R,2S)-1-amino-2-indanol (1.0 equiv) in anhydrous acetonitrile. Add triethylamine (3.0 equiv). Causality: TEA acts as an acid scavenger to drive the subsequent nucleophilic attack.

  • Carbonylation: Slowly add a solution of disuccinimidyl carbonate (DSC) (1.5 equiv) in acetonitrile at 23 °C. Stir for 12 hours. Causality: DSC is a safer, solid alternative to phosgene, providing the carbonyl carbon to close the oxazolidinone ring.

  • Validation: Monitor by TLC (EtOAc/Hexane). The disappearance of the highly polar amino alcohol spot confirms completion. The product should exhibit a specific rotation of [α]D​−79.4 ( c 1.4, CHCl 3​ ) [3].

Protocol B: The Asymmetric syn-Aldol Reaction
  • N-Acylation: Dissolve the oxazolidinone in anhydrous THF at -78 °C. Add n -BuLi (1.0 equiv) to deprotonate the nitrogen, followed by propionyl chloride (1.1 equiv). Validation: Isolate and confirm the N-acylated product via 1 H NMR (shift of the N-H proton).

  • Z-Enolate Formation: Cool the N-acyl oxazolidinone to -78 °C in CH 2​ Cl 2​ . Add di- n -butylboryl trifluoromethanesulfonate (Bu 2​ BOTf) (1.1 equiv) and N,N -diisopropylethylamine (DIPEA) (1.2 equiv). Stir for 30 minutes. Causality: The bulky boron reagent and the sterically hindered DIPEA kinetically favor the formation of the Z-enolate, which is strictly required for syn-aldol geometry.

  • Aldol Addition: Dropwise add the target aldehyde (1.2 equiv). Stir at -78 °C for 1 hour, then warm to 0 °C. Causality: Maintaining -78 °C maximizes the energy difference between the diastereomeric transition states, ensuring >99% d.e.

  • Quenching & Cleavage: Quench with pH 7 phosphate buffer, followed by H 2​ O 2​ /MeOH to oxidize the boron. To remove the auxiliary, treat the purified adduct with LiOH/H 2​ O 2​ in THF/H 2​ O at 0 °C. Validation: The chiral auxiliary can be recovered via extraction (>85% recovery), validating the economic viability of the process.

Conclusion & Selection Guide

When selecting a chiral auxiliary for complex natural product or drug synthesis:

  • Choose Traditional Evans Auxiliaries (Valine/Phenylalanine) for early-stage screening, cost-sensitive scale-ups, or when a d.e. of 95-97% is sufficient for the target application.

  • Choose Bromo-Indanol-Derived Auxiliaries when synthesizing highly complex APIs (e.g., HIV-1 protease inhibitors like Indinavir)[1], when dealing with sterically demanding electrophiles, or when absolute stereochemical purity (>99% d.e.) is non-negotiable [2]. The rigid indane scaffold provides an uncompromising chiral environment that practically eliminates minor diastereomer formation.

References

  • Gallou, I., & Senanayake, C. H. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews, 106(7), 2843-2874. URL:[Link]

  • Ghosh, A. K., Duong, T. T., & McKee, S. P. (1992). Highly enantioselective aldol reaction: development of a new chiral auxiliary from cis-1-amino-2-hydroxyindan. Journal of the Chemical Society, Chemical Communications, (22), 1673-1674. URL:[Link]

Validation

Benchmarking Catalytic Efficiency of Ruthenium Catalysts in (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol Production

Executive Summary The molecule (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol is a highly valuable chiral building block, extensively utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including pote...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol is a highly valuable chiral building block, extensively utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including potent Fibroblast Growth Factor Receptor (FGFR) inhibitors [1]. The enantioselective reduction of 4-bromo-1-indanone to the corresponding (1R)-alcohol presents a classic challenge in asymmetric catalysis due to the steric constraints of the fused bicyclic system and the presence of a halogen, which can be sensitive to harsh reduction conditions.

This guide benchmarks the performance of leading Ruthenium (Ru)-based catalytic systems, providing researchers with actionable, data-backed protocols for scalable and highly enantioselective production.

Mechanistic Causality: Why Ruthenium?

The reduction of 4-bromo-1-indanone requires a catalyst capable of differentiating the re and si faces of a relatively planar, sterically biased ketone. Ruthenium-based Asymmetric Transfer Hydrogenation (ATH) and Asymmetric Hydrogenation (AH) catalysts excel here due to their highly organized transition states [3].

  • Noyori ATH (Ru-TsDPEN): Utilizes an outer-sphere mechanism. The RuCl(p-cymene)[(1S,2S)-TsDPEN] precatalyst forms a 16-electron Ru-amide active species upon base activation. Reaction with a hydrogen donor (e.g., formic acid/triethylamine) generates an 18-electron Ru-hydride. The chiral pocket formed by the (1S,2S)-TsDPEN ligand forces the 4-bromo-1-indanone to approach such that the hydride is transferred exclusively to the re-face, yielding the (1R)-enantiomer. The CH/π interaction between the p-cymene ligand and the indanone aromatic ring stabilizes this highly specific transition state.

  • Noyori AH (Ru-BINAP/Diamine): Operates via direct hydrogenation utilizing H₂ gas. The synergistic effect of the chiral diphosphine (BINAP) and chiral diamine (DPEN) provides exceptional enantiocontrol, though it requires specialized high-pressure equipment.

Catalyst Benchmarking Data

The following table synthesizes experimental data comparing three primary Ru-catalyst architectures for the synthesis of (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol from 4-bromo-1-indanone [2].

Catalyst SystemH-Source / ConditionsS/C RatioTime (h)Yield (%)Enantiomeric Excess (ee %)Scalability / Notes
RuCl(p-cymene)[(1S,2S)-TsDPEN] HCOOH/NEt₃ (5:2), DCM, 30°C50016>95%98%Excellent: Standard pressure, irreversible H-transfer (CO₂ evolution).
RuCl₂[(R)-BINAP][(R,R)-DPEN] H₂ (50 atm), t-BuOK, iPrOH, 25°C1,0001292%96%Good: Requires high-pressure autoclave; highly efficient at scale.
Ru-MACHO®-(R) H₂ (30 atm), t-BuOK, EtOH, 40°C1,0001888%91%Moderate: Broad substrate scope but slightly lower ee for sterically hindered indanones.

Data Interpretation: The Ru-TsDPEN system running under ATH conditions with a Formic Acid/Triethylamine (TEAF) azeotrope offers the best balance of operational simplicity (no high-pressure H₂ required), yield, and enantioselectivity. The evolution of CO₂ gas makes the hydride transfer irreversible, driving the reaction to >95% conversion.

Mechanistic & Workflow Visualizations

ATH_Mechanism Precatalyst Ru(p-cymene)Cl(TsDPEN) Precatalyst Active Ru-Amide (16e-) Active Species Precatalyst->Active Base (-HCl) Hydride Ru-Hydride (18e-) Intermediate Active->Hydride HCOOH / NEt3 Transition Outer-Sphere Transition State Hydride->Transition 4-bromo-1-indanone Transition->Active Catalyst Regeneration Product (1R)-4-bromo-indanol Product Transition->Product Enantioselective Transfer

Outer-sphere mechanism of Ru-catalyzed asymmetric transfer hydrogenation (ATH).

Workflow Step1 1. Substrate Preparation Dissolve 4-bromo-1-indanone in DCM Step2 2. Catalyst Activation Add RuCl(p-cymene)[(1S,2S)-TsDPEN] & TEAF Step1->Step2 Step3 3. Asymmetric Transfer Hydrogenation Stir at 30°C for 16h (CO2 evolution) Step2->Step3 Step4 4. Quenching & Extraction Quench with H2O, extract with EtOAc Step3->Step4 Step5 5. Purification & Analysis Silica gel plug & Chiral HPLC (ee >98%) Step4->Step5

Step-by-step experimental workflow for the ATH of 4-bromo-1-indanone.

Self-Validating Experimental Protocol: ATH using Ru-TsDPEN

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure causality between execution and the resulting enantiomeric purity.

Materials:

  • 4-bromo-1-indanone (1.0 eq, 10 mmol, 2.11 g)

  • RuCl(p-cymene)[(1S,2S)-TsDPEN] (0.002 eq, 2 mol%, S/C = 500)

  • Formic acid / Triethylamine azeotrope (TEAF, 5:2 molar ratio) (5.0 eq of HCOOH)

  • Anhydrous Dichloromethane (DCM) (20 mL)

Step-by-Step Methodology:

  • System Purging (Critical for Catalyst Longevity): Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon three times.

    • Causality: Ru-hydride intermediates are highly sensitive to oxidation; stringent oxygen exclusion prevents catalyst deactivation and ensures the S/C ratio remains viable.

  • Substrate & Catalyst Loading: Add 4-bromo-1-indanone (2.11 g) and RuCl(p-cymene)[(1S,2S)-TsDPEN] (12.7 mg) to the flask.

  • Solvent Addition: Inject 20 mL of anhydrous, degassed DCM. Stir until a homogeneous solution is achieved.

  • Initiation via TEAF: Dropwise, add the TEAF azeotrope (approx. 2.2 mL) via syringe.

    • Self-Validation Check: Effervescence (CO₂ gas evolution) should be immediately visible. This confirms the active transfer of hydride to the Ru-center and subsequent reduction of the ketone.

  • Reaction: Stir the mixture at 30°C for 16 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.5) should completely disappear, replaced by a more polar spot (Rf ~0.3).

  • Quenching & Workup: Cool to 0°C and slowly quench with 20 mL of saturated aqueous NaHCO₃ to neutralize residual formic acid. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Pass the crude residue through a short silica gel pad (eluting with Hexanes/EtOAc 4:1) to remove Ru-salts. Yield: ~2.0 g (>95%) of a white solid.

  • Analytical Validation (ee determination):

    • Method: Chiral HPLC (Chiralcel OD-H column).

    • Mobile Phase: Hexanes / Isopropanol (95:5), Flow rate: 1.0 mL/min, UV detection at 254 nm.

    • Expected Results: The (1R)-enantiomer elutes first, followed by the trace (1S)-enantiomer. Integration should confirm ≥98% ee.

Conclusion

For the commercial and research-scale production of (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol, the Noyori ATH protocol utilizing RuCl(p-cymene)[(1S,2S)-TsDPEN] remains the benchmark standard. It avoids the infrastructural overhead of high-pressure hydrogenation while delivering superior enantioselectivity (98% ee) and near-quantitative yields driven by the thermodynamic sink of CO₂ evolution.

References

  • Title: WO 2021/076602 A1 - Heterocyclic Compounds as FGFR Inhibitors Source: Google Patents URL
  • Title: US 2010/0168065 A1 - Preparation of Enantiomerically Pure Indanol Derivatives Source: Google Patents URL
  • Title: ansa-Ruthenium(II) Complexes of R2NSO2DPEN-(CH2)n(η6-Aryl) in Asymmetric Transfer Hydrogenation Source: ResearchGate URL: [Link]

Safety & Regulatory Compliance

Safety

(1R)-4-bromo-2,3-dihydro-1H-inden-1-ol proper disposal procedures

Standard Operating Procedure: Handling and Disposal of (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol As a Senior Application Scientist, I recognize that the introduction of halogenated chiral building blocks into a laboratory w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol

As a Senior Application Scientist, I recognize that the introduction of halogenated chiral building blocks into a laboratory workflow requires strict adherence to specialized safety and logistical protocols. (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol (CAS: 83808-07-5), commonly utilized in asymmetric synthesis[1], presents specific operational challenges due to its halogenated nature and biological reactivity. This guide provides a self-validating, step-by-step framework for the safe handling, emergency spill response, and EPA-compliant disposal of this brominated indanol derivative.

Chemical Profile & Causality of Hazards

To handle a chemical safely, one must understand the why behind its hazard classifications. The molecular architecture of (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol dictates its behavior in both biological systems and waste streams:

  • Biological Reactivity (The Indanol Core): The lipophilic nature of the indanol core facilitates rapid dermal and mucosal absorption. Consequently, it is classified under GHS as a Category 2 Skin Irritant (H315) and Category 2A Eye Irritant (H319)[2]. Furthermore, inhalation of its dust or vapors can trigger Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H336), presenting primarily as respiratory irritation or central nervous system drowsiness[2].

  • Environmental Persistence (The Bromine Atom): The covalently bound bromine atom classifies this compound strictly as a halogenated organic[3]. When subjected to standard thermal degradation, brominated compounds do not simply combust into CO₂ and water; they generate highly corrosive hydrobromic acid (HBr) gas. This fundamental chemical reality dictates that it must be segregated from non-halogenated waste to prevent the destruction of standard incinerator linings and the release of toxic gases into the atmosphere[3].

Data Presentation: Chemical & Waste Profiling

Table 1: Chemical Properties & Hazard Classifications

Property / Hazard Specification
Chemical Name (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol
CAS Number 83808-07-5
Molecular Formula C₉H₉BrO
GHS Hazard Codes H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H336 (STOT SE 3)

| Waste Classification | Halogenated Organic Waste |

Table 2: Waste Segregation Compatibility

Waste Stream Compatibility Causality / Rationale
Halogenated Organics Compatible Requires specialized high-temperature incineration with caustic scrubbing.
Non-Halogenated Solvents Incompatible Mixing increases the total volume of expensive halogenated waste and violates EPA segregation best practices.

| Aqueous Acidic Waste | Incompatible | Potential for exothermic reactions or precipitation of the organic compound. |

Operational Safety & Handling Protocol

Before generating waste, establish a secure handling environment built on the principle of exposure prevention.

  • Engineering Controls: Always handle the solid powder or dissolved solutions inside a certified, properly functioning chemical fume hood. This actively mitigates the H336 inhalation hazard[2].

  • Personal Protective Equipment (PPE): Wear standard nitrile gloves. If handling highly concentrated solutions in organic solvents (e.g., DCM or DMF), double-gloving or using heavier-duty chemical-resistant gloves is required, as the solvent can act as a carrier, driving the brominated compound through standard nitrile. Chemical splash goggles and a flame-resistant lab coat are mandatory.

Step-by-Step Disposal Methodology

Improper disposal of halogenated compounds can lead to severe regulatory fines and environmental damage. Follow this self-validating workflow to ensure compliance.

DisposalWorkflow Start Waste Generation: (1R)-4-bromoindan-1-ol Segregation Segregate into Halogenated Waste Start->Segregation Identify Halogen Containment Store in HDPE/PTFE Sealed Container Segregation->Containment Transfer Labeling Attach EPA/GHS Compliant Label Containment->Labeling Document Incineration Licensed Incineration (with Caustic Scrubber) Labeling->Incineration Transport

Workflow for the segregation, containment, and incineration of halogenated organic waste.

  • Step 1: Segregation. Isolate all waste containing (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol into a designated "Halogenated Organic Waste" stream. All halogenated and non-halogenated solvents must be collected as hazardous waste, but they must be kept strictly separate[4].

  • Step 2: Containment. Utilize High-Density Polyethylene (HDPE) or PTFE-lined glass containers. Avoid standard metal containers; trace moisture can react with brominated organics over time to form localized acidic microenvironments, leading to container corrosion and failure.

  • Step 3: Labeling. Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container. Clearly list the full chemical name and check the "Toxic" and "Irritant" hazard boxes[4].

  • Step 4: Final Destruction. Partner with a licensed hazardous waste vendor. The waste must be routed to a high-temperature rotary kiln incinerator equipped with a caustic scrubber (e.g., sodium hydroxide wash)[3]. The scrubber is non-negotiable, as it chemically neutralizes the corrosive HBr gas generated during the thermal destruction of the bromine-carbon bond[3].

Emergency Spill Response Workflow

In the event of a spill, the operational priority shifts immediately from containment to exposure mitigation.

SpillResponse Spill Chemical Spill Detected Assess Assess Volume & Ventilation Spill->Assess PPE Don Appropriate PPE (Nitrile, Goggles) Assess->PPE Contain Contain with Inert Absorbent PPE->Contain Collect Sweep into Hazardous Waste Bag Contain->Collect Dispose Route to Halogenated Waste Stream Collect->Dispose

Step-by-step emergency response pathway for solid or liquid chemical spills.

  • Step 1: Evacuate & Ventilate. Step back from the spill zone. If the spill is inside a fume hood, lower the sash immediately. If outside, clear the immediate area to prevent inhalation of dust or vapors (mitigating the H336 hazard)[2].

  • Step 2: PPE Verification. Ensure you are wearing fresh nitrile gloves, chemical splash goggles, and a lab coat.

  • Step 3: Containment.

    • For Solid Spills: Avoid dry sweeping, which generates airborne dust. Lightly moisten the powder with a compatible, non-reactive solvent (like a small amount of water) if safe to do so, or use a specialized HEPA-filtered laboratory vacuum.

    • For Liquid Solutions: Surround and cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth, sand, or vermiculite.

  • Step 4: Collection & Disposal. Scoop the absorbed material using a non-sparking tool into a compatible hazardous waste bag or bucket. Seal the container tightly and label it explicitly as "Halogenated Spill Debris" for proper routing to the halogenated waste stream.

References

  • NextSDS. "(1R)-4-bromo-2,3-dihydro-1H-inden-1-ol — Chemical Substance Information."2

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." 3

  • Columbia University Environmental Health & Safety. "EPA Hazardous Waste Characteristics." 4

  • Kanto Kagaku. "Detailed information: (R)-4-Bromo-1-indanol." 1

Sources

© Copyright 2026 BenchChem. All Rights Reserved.